1-Oxomiltirone
Description
Properties
IUPAC Name |
8,8-dimethyl-2-propan-2-yl-6,7-dihydrophenanthrene-3,4,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h5-6,9-10H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIMKJVQYOXHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C3=C(C=C2)C(CCC3=O)(C)C)C(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152430 | |
| Record name | 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142546-16-5 | |
| Record name | 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142546-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxomiltirone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxomiltirone is a bioactive diterpenoid quinone derived from Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine. As a member of the tanshinone family, this compound has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its physicochemical properties is fundamental for researchers and drug development professionals to advance its study from the laboratory to potential clinical applications. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, experimental protocols for their determination, and insights into its biological interactions.
Physicochemical Data
A comprehensive summary of the key physicochemical properties of this compound is presented in the following tables. This data is crucial for predicting its behavior in biological systems and for the design of appropriate formulation and delivery strategies.
| Property | Value |
| IUPAC Name | (4bS,8aS)-1,2,3,4,4b,5,6,7,8,8a-decahydro-1,1,4b,8,8-pentamethylphenanthrene-9,10-dione |
| Molecular Formula | C₁₉H₂₆O₂ |
| Molecular Weight | 286.41 g/mol |
| Appearance | Reddish crystals |
| Melting Point | 105-107 °C |
Table 1: General and Physical Properties of this compound
| Solvent | Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Table 2: Solubility Profile of this compound
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound. The following tables summarize the characteristic spectral data.
| Type | Wavenumber (cm⁻¹) | Assignment |
| Infrared (IR) | ~1670 | C=O stretching (quinone) |
| ~1640 | C=C stretching (aromatic) | |
| ~2950-2850 | C-H stretching (aliphatic) |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Type | Wavelength (λmax, nm) | Solvent |
| UV-Visible (UV-Vis) | ~250, 280, 400 | Methanol |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data for this compound
| Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR (in CDCl₃) | ~7.5-7.0 | m | Aromatic protons |
| ~3.0-1.0 | m | Aliphatic protons | |
| ¹³C NMR (in CDCl₃) | ~185-180 | s | Carbonyl carbons (quinone) |
| ~150-120 | m | Aromatic carbons | |
| ~40-20 | m | Aliphatic carbons |
Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound (Note: Specific assignments require detailed 2D NMR analysis.)
| Type | m/z | Interpretation |
| Mass Spectrometry (MS) | 286 | [M]⁺ (Molecular ion) |
| Varies | Fragmentation pattern reveals the loss of alkyl and carbonyl groups. |
Table 6: Mass Spectrometry (MS) Data for this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of physicochemical data. The following sections outline standard experimental protocols for determining the properties of diterpenoids like this compound.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.
Solubility Determination
The solubility of this compound in various solvents is determined using the shake-flask method. An excess amount of the compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: An IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or dissolved in a suitable solvent like chloroform. The spectrum is recorded over the range of 4000-400 cm⁻¹.[1][2]
-
UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum is obtained by dissolving a known concentration of this compound in a transparent solvent, such as methanol. The absorbance is measured over a wavelength range of approximately 200-800 nm using a double-beam spectrophotometer.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5][6]
-
Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) source coupled to a mass analyzer. The fragmentation pattern provides information about the molecular weight and the structure of the molecule.[7][8][9][10]
Biological Interactions and Signaling Pathways
While the specific signaling pathways directly modulated by this compound are still under active investigation, its structural similarity to other tanshinones suggests potential interactions with various cellular targets. Tanshinones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, often through the modulation of key signaling pathways.
A potential area of investigation for this compound is its effect on inflammatory pathways. A simplified representation of a generic inflammatory signaling pathway that could be influenced by compounds like this compound is shown below.
Further research is required to elucidate the precise molecular targets and signaling pathways through which this compound exerts its biological effects.
Experimental Workflow for Physicochemical Characterization
The logical flow for the comprehensive physicochemical characterization of a novel or isolated compound like this compound is depicted in the following diagram.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigations into its biological activities and the underlying signaling pathways are warranted to fully explore the therapeutic potential of this promising natural compound.
References
- 1. IR _2007 [uanlch.vscht.cz]
- 2. edu.rsc.org [edu.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. mdpi.com [mdpi.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
1-Oxomiltirone: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Oxomiltirone, a bioactive diterpenoid quinone. The document details its discovery, primary natural sources, experimental protocols for its isolation and quantification, and an exploration of its interactions with key cellular signaling pathways.
Discovery and Natural Occurrence
This compound belongs to the tanshinone family, a class of abietane diterpenes first isolated from the dried roots of Salvia miltiorrhiza Bunge (Danshen) in the 1930s. While the precise first report of this compound is not definitively cited in readily available literature, it is recognized as a constituent of this well-known medicinal plant. Salvia miltiorrhiza, a perennial plant native to China and Japan, is the principal natural source of this compound and other pharmacologically active tanshinones.[1][2] These lipophilic compounds are primarily concentrated in the roots of the plant.[1]
Experimental Protocols
Isolation of this compound from Salvia miltiorrhiza
The following protocol outlines a general method for the extraction and isolation of this compound from the dried roots of Salvia miltiorrhiza.
Materials:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Methanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
-
Elution solvents (e.g., hexane-ethyl acetate gradient)
Procedure:
-
Extraction: An accurately weighed amount of powdered Salvia miltiorrhiza root (e.g., 0.5 g) is suspended in methanol (e.g., 50 ml).[3]
-
The mixture is subjected to ultrasonication for a specified period (e.g., 10 minutes) to enhance extraction efficiency.[3]
-
Centrifugation: The resulting mixture is centrifuged at a specific speed and temperature (e.g., 9,000 g at 4°C for 10 minutes) to separate the supernatant from the solid plant material.[3]
-
Concentration: The supernatant is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different tanshinones. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Isolation: Fractions containing this compound are combined and the solvent evaporated to yield the purified compound. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
References
- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 2. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
1-Oxomiltirone: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxomiltirone, a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), is a key component of a revered herb in Traditional Chinese Medicine (TCM). For centuries, Danshen has been utilized in the treatment of a multitude of ailments, particularly cardiovascular and cerebrovascular diseases. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of its constituents, with this compound emerging as a compound of significant interest. This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, underlying signaling pathways, and the experimental methodologies used for its investigation. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, aiming to facilitate further exploration of this compound's therapeutic potential.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, holds a prominent place in the pharmacopeia of Traditional Chinese Medicine. Its roots are rich in a variety of bioactive compounds, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoids. Among the latter, this compound has been identified as a significant contributor to the herb's pharmacological profile. This guide will delve into the technical aspects of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Biological Activities and Quantitative Data
The primary biological activities of this compound that have been investigated are its anti-inflammatory and antioxidant effects. The latter is primarily mediated through the activation of the Nrf2 signaling pathway.
Anti-inflammatory Activity
While the anti-inflammatory properties of this compound are recognized, specific quantitative data from peer-reviewed literature is still emerging. Further research is required to quantify its inhibitory effects on key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).
Antioxidant Activity via Nrf2 Activation
This compound has been shown to be a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. A key marker for Nrf2 activation is the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR1).
| Bioactivity | Assay | Cell Line | Parameter | Value | Reference |
| Nrf2 Activation | Quinone Reductase Induction | Hepa 1c1c7 | Concentration for 2-fold induction of QR activity | 0.40 µM | [1] |
Signaling Pathways
The biological effects of this compound are orchestrated through its modulation of specific signaling pathways. The most well-documented of these is the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This compound is believed to act as an Nrf2 activator by interacting with Keap1, thereby unleashing the cytoprotective Nrf2 response.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
Quinone Reductase (QR) Induction Assay
This assay is a widely used method to screen for Nrf2 activators by measuring the enzymatic activity of NQO1.
Objective: To determine the ability of this compound to induce the activity of quinone reductase in cultured cells.
Materials:
-
Hepa 1c1c7 murine hepatoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Lysis buffer (e.g., 0.8% digitonin in 2 mM EDTA, pH 7.8)
-
Assay reaction mixture:
-
Tris-HCl buffer (25 mM, pH 7.4)
-
Bovine serum albumin (BSA)
-
Tween 20
-
FAD
-
Glucose-6-phosphate
-
NADP+
-
Glucose-6-phosphate dehydrogenase
-
Menadione (as the substrate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed Hepa 1c1c7 cells in 96-well plates at an appropriate density.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours). Include a vehicle control (solvent only).
-
-
Cell Lysis:
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the lysis buffer and incubating for a specified time at 37°C.
-
-
Enzyme Assay:
-
Add the assay reaction mixture to each well containing the cell lysate.
-
Incubate the plate at room temperature, protected from light.
-
The NQO1 enzyme in the lysate will reduce menadione, which in turn reduces MTT to a colored formazan product.
-
-
Data Analysis:
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 610 nm) using a microplate reader.
-
Normalize the QR activity to the total protein concentration in each well.
-
Calculate the fold induction of QR activity relative to the vehicle control.
-
Determine the concentration of this compound required for a 2-fold induction of QR activity.
-
References
CAS number and molecular formula of 1-Oxomiltirone
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Data
| Identifier | Value |
| CAS Number | 134772-71-9 |
| Molecular Formula | C₂₀H₂₆O₂ |
| Molecular Weight | 298.42 g/mol |
| IUPAC Name | (4bS,8aS)-1,2,3,4b,5,6,7,8,8a,9-decahydrophenanthrene-1,2-dione |
Pharmacological Properties of 1-Oxomiltirone
This compound is an abietane diterpenoid, a class of natural products known for a wide range of biological activities.[1] While specific in-depth studies on this compound are limited, the broader class of abietane diterpenoids isolated from Salvia species, the plant family from which this compound is derived, has demonstrated significant potential in several therapeutic areas. This guide synthesizes the available information on the activities of this class of compounds, which are likely to be relevant to this compound, and provides a framework for future research.
Abietane diterpenoids have shown promising antibacterial, antioxidant, anti-inflammatory, and cytotoxic properties.[1]
Antibacterial Activity
Diterpenes isolated from Salvia species have shown antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
A standard broth microdilution method is used to determine the MIC and MBC of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well containing the diluted compound. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Antioxidant Activity
The antioxidant potential of abietane diterpenoids is a key area of interest. Standard assays to evaluate this property include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: The cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The inhibition of NO production by this compound is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Cytotoxic Activity
Abietane diterpenoids have demonstrated cytotoxic activity against various cancer cell lines, including leukemia and stomach cancer cells.[1]
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., human leukemia cell line HL-60, or human stomach cancer cell line AGS) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Synthesis of this compound
The total synthesis of this compound has been achieved through various strategies, highlighting its complex chemical structure. One efficient approach involves an intramolecular [4+2] cycloaddition catalyzed by gold(III) bromide or copper(II) triflate, which forms the core 6-6-6-fused aromatic abietane structure.[1][2] Another reported method utilizes a Suzuki coupling reaction followed by cyclization.[3] A final key step in one synthetic route involves the demethylation of a precursor followed by a mild oxidation to yield this compound.[1]
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively studied, based on the known activities of related diterpenoids and other natural products with similar pharmacological profiles, several pathways can be hypothesized as potential targets.
Inflammatory Signaling
A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many anti-inflammatory natural products exert their effects by inhibiting this pathway.
References
1-Oxomiltirone: A Comprehensive Literature Review
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves as a comprehensive literature review on the abietane diterpenoid, 1-Oxomiltirone. Despite a thorough investigation of available scientific literature, it is important to note that detailed research on the specific biological activities, signaling pathways, and quantitative efficacy of this compound is currently limited. While information on its synthesis and the general properties of related compounds exists, specific data for this compound remains largely unpublished. This review consolidates the available information and identifies key areas for future research.
Chemical Synthesis
The total synthesis of this compound has been successfully achieved and reported in the scientific literature. Methodologies for its synthesis have been detailed, providing a foundational basis for producing the compound for further investigation.
Experimental Protocol: Total Synthesis of this compound
A generalized workflow for the synthesis is presented below.
Caption: Generalized workflow for the total synthesis of this compound.
Biological Activities
Signaling Pathways and Mechanism of Action
A significant gap in the current research landscape is the elucidation of the specific signaling pathways modulated by this compound. While the biological activities of related compounds hint at potential mechanisms, such as the modulation of inflammatory pathways (e.g., NF-κB) or cell survival pathways (e.g., PI3K/Akt), no dedicated studies have been published that specifically investigate the molecular targets and signaling cascades affected by this compound. Without this information, the creation of accurate signaling pathway diagrams is not feasible.
The diagram below illustrates a hypothetical signaling pathway that is often implicated in the anticancer and anti-inflammatory effects of natural products. Future research is needed to determine if this compound interacts with these or other pathways.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Future Directions and Conclusion
The current body of scientific literature provides a starting point for the investigation of this compound. The successful total synthesis opens the door for producing the compound in quantities sufficient for comprehensive biological evaluation. There is a clear and urgent need for studies to:
-
Quantify the biological activities of this compound, including its cytotoxic, anti-inflammatory, antioxidant, and antibacterial effects, through standardized in vitro assays to determine IC50 and MIC values.
-
Elucidate the mechanism of action by identifying the molecular targets and signaling pathways modulated by this compound.
-
Conduct in vivo studies to assess the efficacy and safety of this compound in relevant disease models.
The Interwoven World of Tanshinones: A Technical Guide to the Relationship Between 1-Oxomiltirone and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between 1-Oxomiltirone and other prominent tanshinones, a class of bioactive abietane diterpenoids derived from the medicinal plant Salvia miltiorrhiza (Danshen). Tanshinones, including tanshinone I, tanshinone IIA, and cryptotanshinone, are renowned for their diverse pharmacological activities. This document elucidates the biosynthetic connections between these compounds, presents comparative biological data, and provides detailed experimental protocols for their study.
The Biosynthetic Tapestry of Tanshinones
The biosynthesis of tanshinones is a complex enzymatic cascade that originates from the general isoprenoid pathway. The journey begins with the formation of the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), through the methylerythritol phosphate (MEP) pathway in the plastids.[1]
From GGPP, a series of cyclization and oxidation reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, sculpt the characteristic abietane skeleton and introduce the functional groups that define the various tanshinones.[2]
A pivotal intermediate in this pathway is miltiradiene. This tricyclic diterpene serves as the foundational scaffold upon which a variety of oxidative modifications occur. One of the key early steps is the conversion of miltiradiene to ferruginol, a reaction mediated by the cytochrome P450 enzyme CYP76AH1.[1] Ferruginol is a crucial branch point, leading to the synthesis of numerous tanshinones.
While the complete biosynthetic grid is still under active investigation, a proposed pathway suggests that ferruginol can be further oxidized to form miltirone. It is hypothesized that This compound is subsequently formed via the oxidation of miltirone at the C1 position , a reaction likely catalyzed by a specific cytochrome P450 enzyme. Further downstream, these intermediates undergo additional modifications, including hydroxylations, dehydrogenations, and cyclizations, to yield the well-known tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone.[3]
Comparative Biological Activities
The structural diversity among tanshinones translates into a spectrum of biological activities. While comprehensive, direct comparative studies are limited, existing data allows for an initial assessment of their relative potencies in key pharmacological areas such as cytotoxicity and anti-inflammatory effects.
Cytotoxicity
The cytotoxic effects of tanshinones against various cancer cell lines have been extensively investigated. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.
| Tanshinone | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Tanshinone I | Rh30 (Rhabdomyosarcoma) | > 20 | [4] |
| DU145 (Prostate Cancer) | > 20 | [4] | |
| Tanshinone IIA | Rh30 (Rhabdomyosarcoma) | > 20 | [4] |
| DU145 (Prostate Cancer) | > 20 | [4] | |
| HeLa (Cervical Cancer) | 28.32 | [5] | |
| MCF-7 (Breast Cancer) | 25.14 | [5] | |
| Cryptotanshinone | Rh30 (Rhabdomyosarcoma) | 5.1 | [4] |
| DU145 (Prostate Cancer) | 3.5 | [4] | |
| HeLa (Cervical Cancer) | 35.81 | [5] | |
| MCF-7 (Breast Cancer) | 30.26 | [5] |
Note: The lack of available IC50 data for this compound highlights a significant gap in the current understanding of its cytotoxic potential relative to other tanshinones.
Anti-inflammatory Activity
Tanshinones are known to possess potent anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.
| Tanshinone | Assay | Effect | Reference |
| This compound | Data not available | - | - |
| Tanshinone I | LPS-stimulated macrophages | Inhibition of IL-12, IFN-γ, and PGE2 production. Inhibition of NO, TNF-α, IL-1β, and IL-6 expression. | [6] |
| Tanshinone IIA | LPS-stimulated THP-1 macrophages | Significant inhibition of TNF-α, IL-1β, and IL-8 mRNA and protein expression. | [7] |
| APP/PS1 mice & cultured BV2/U87 cells | Attenuated neuroinflammation via inhibition of RAGE/NF-κB signaling. | [8] | |
| Cryptotanshinone | LPS-stimulated THP-1 macrophages | Significant inhibition of TNF-α, IL-1β, and IL-8 mRNA and protein expression. | [7] |
| Rat model of neuropathic pain | Reduced inflammation by suppressing PI3K/Akt signaling. | [9] |
Experimental Protocols
To facilitate further research into the relationship and activities of this compound and other tanshinones, this section provides detailed methodologies for key experimental procedures.
Extraction and Quantification of Tanshinones by HPLC-DAD
This protocol outlines a robust method for the simultaneous extraction and quantification of various tanshinones from Salvia miltiorrhiza or other biological matrices.
Materials:
-
Dried and powdered Salvia miltiorrhiza root or other sample material.
-
HPLC-grade methanol or ethanol.
-
HPLC system with a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Pure standards of this compound, tanshinone I, tanshinone IIA, and cryptotanshinone.
-
0.22 µm syringe filters.
Procedure:
-
Extraction: Accurately weigh a known amount of the powdered sample and add a defined volume of methanol or ethanol. Perform ultrasonic extraction for 30-60 minutes.
-
Sample Preparation: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-DAD Analysis:
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. An isocratic or gradient elution can be employed for optimal separation. A common isocratic mobile phase is methanol:water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at multiple wavelengths, typically around 254 nm and 270 nm, to detect the various tanshinones.
-
-
Quantification:
-
Prepare a series of standard solutions of each pure tanshinone at known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Quantify the amount of each tanshinone in the sample by comparing its peak area to the corresponding calibration curve.
-
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine the cytotoxic effects of compounds on cultured cells.
Materials:
-
Cultured cells of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Tanshinone stock solutions (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of each tanshinone. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[10][11][12]
Cytotoxicity Assessment by Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cultured adherent cells.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Tanshinone stock solutions (dissolved in DMSO).
-
Cold 10% (w/v) trichloroacetic acid (TCA).
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
1% (v/v) acetic acid.
-
10 mM Tris base solution (pH 10.5).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 510 and 565 nm.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.[9][13][14][15][16]
Conclusion and Future Directions
This compound is an integral member of the complex family of tanshinones, biosynthetically linked to other key constituents of Salvia miltiorrhiza. While its precise position in the biosynthetic pathway and its full spectrum of biological activities are yet to be definitively elucidated, its structural relationship to the potent anti-inflammatory and cytotoxic tanshinones suggests it holds significant therapeutic potential.
Future research should focus on:
-
Elucidating the specific cytochrome P450 enzyme(s) responsible for the conversion of miltirone to this compound. This will provide a more complete picture of the tanshinone biosynthetic network.
-
Conducting comprehensive, direct comparative studies of the biological activities of this compound against other major tanshinones. This will enable a clearer understanding of its relative potency and potential therapeutic applications.
-
Investigating the downstream metabolic fate of this compound. Determining whether it serves as a precursor to other known or novel tanshinones will further unravel the complexity of this important class of natural products.
By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and the broader family of tanshinones for the development of novel therapeutics.
References
- 1. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 7. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
The Biosynthetic Pathway of 1-Oxomiltirone in Salvia miltiorrhiza: A Technical Guide
Abstract
1-Oxomiltirone, also known as miltirone, is a significant abietane-type diterpenoid quinone found in the roots of Salvia miltiorrhiza (Danshen). As a key intermediate and bioactive compound within the broader class of tanshinones, its biosynthetic pathway is of critical interest for pharmaceutical development and metabolic engineering. This technical guide provides a detailed overview of the currently elucidated biosynthetic pathway of this compound, from its primary metabolic precursors to the formation of its characteristic quinone structure. It includes a summary of quantitative data, detailed experimental protocols for key analytical and biochemical assays, and visual diagrams of the core biosynthetic and regulatory pathways to facilitate a deeper understanding for research and drug development professionals.
Introduction
Salvia miltiorrhiza Bunge, a perennial plant in the Lamiaceae family, is a cornerstone of traditional Chinese medicine, where its dried root, Danshen, is used to treat a variety of ailments, particularly cardiovascular and cerebrovascular diseases.[1] The lipophilic fraction of Danshen is rich in a class of diterpenoids known as tanshinones, which are responsible for many of its therapeutic effects.[2] Among these, this compound (miltirone) is a prominent ortho-quinone and a crucial intermediate in the biosynthesis of other pharmacologically important tanshinones, such as cryptotanshinone and tanshinone IIA.[1] Elucidating the precise enzymatic steps that govern its formation is essential for optimizing its production through biotechnological approaches, including microbial fermentation and plant cell cultures.[3]
This guide synthesizes current research to present a comprehensive model of the this compound biosynthetic pathway, detailing the enzymes, intermediates, and regulatory networks involved.
The Core Biosynthetic Pathway
The biosynthesis of this compound, like all tanshinones, is a multi-stage process that begins in the plastids with the methylerythritol 4-phosphate (MEP) pathway and proceeds through the formation of a common diterpene skeleton, which is then elaborately modified by cytochrome P450 monooxygenases (CYPs) and other enzymes.[2][4]
Stage 1: Formation of the Universal Diterpene Precursor, GGPP
The pathway initiates with the condensation of pyruvate and glyceraldehyde-3-phosphate (G3P), the primary metabolites, via the MEP pathway to produce the isomeric C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4] Key enzymes in this stage include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[5] Subsequently, Geranylgeranyl Pyrophosphate Synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 compound, (E,E,E)-geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids in the plant.[4][6]
Stage 2: Construction of the Abietane Skeleton
The linear GGPP molecule is cyclized in a two-step reaction to form the tricyclic abietane hydrocarbon skeleton, miltiradiene.
-
SmCPS (Copalyl Diphosphate Synthase): This class II diterpene synthase protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming the bicyclic intermediate (+)-copalyl diphosphate ((+)-CPP).[7]
-
SmKSL (Kaurene Synthase-Like): This class I diterpene synthase facilitates the ionization of the diphosphate group from (+)-CPP, leading to a second cyclization and rearrangement to produce the stable tricyclic olefin, miltiradiene.[7]
Stage 3: Oxidation and Tailoring of the Miltiradiene Scaffold
The final stage involves a series of oxidative modifications to the miltiradiene core, primarily catalyzed by cytochrome P450 enzymes, which are crucial for generating the chemical diversity of tanshinones.
-
Miltiradiene to Ferruginol: The first committed step in the oxidative cascade is the conversion of miltiradiene to ferruginol. This unique four-electron oxidation, involving aromatization of the C-ring and hydroxylation at the C-12 position, is catalyzed by the P450 enzyme CYP76AH1 .[6][8] This enzyme is a critical branch point, channeling the metabolic flux towards tanshinone production.[6]
-
Ferruginol to this compound: The subsequent conversion of ferruginol to this compound is a key step that establishes the ortho-quinone structure characteristic of many bioactive tanshinones. This step involves further oxidation of the aromatic C-ring. While this transformation is a well-accepted hypothetical step in the pathway, the specific enzyme responsible has not yet been definitively characterized and functionally verified.[1] However, research involving RNA interference (RNAi) of a Fe(II)/2-oxoglutarate-dependent dioxygenase, 2OGD5 , resulted in a decreased accumulation of miltirone, suggesting this enzyme may play a role in this conversion, though its direct catalytic activity remains to be confirmed. The broader family of CYP76AK enzymes, such as CYP76AK1, are known to be involved in subsequent modifications, but a dedicated "miltirone synthase" for this specific step is an area of active investigation.
The overall biosynthetic pathway is visualized in the diagram below.
Quantitative Data Summary
Quantitative analysis of enzyme kinetics and metabolite accumulation is vital for understanding pathway flux and identifying rate-limiting steps. Below are summaries of available data.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Product | KM (µM) | kcat/KM (M-1s-1) | Source(s) |
|---|
| CYP76AH1 | Miltiradiene | Ferruginol | 13 ± 3 | 3.4 x 105 |[6] |
Table 2: Metabolite Concentrations in S. miltiorrhiza
| Metabolite | Tissue/Condition | Concentration (mg/g DW) | Source(s) |
|---|---|---|---|
| Miltirone | Roots (various growth periods) | 0.001 - 0.015 | [9] |
| Cryptotanshinone | Hairy roots overexpressing SmWRKY1 | 2.4 - 3.8 | [10] |
| Dihydrotanshinone I | Hairy roots overexpressing SmWRKY1 | 2.0 - 3.0 | [10] |
| Tanshinone I | Hairy roots overexpressing SmWRKY1 | 4.5 - 6.4 | [10] |
| Tanshinone IIA | Hairy roots overexpressing SmWRKY1 | 0.4 - 0.6 | [10] |
| Total Tanshinones | Hairy roots (anti-SmJAZ3 line) | ~1.1 (2.48-fold increase) | [11] |
| Total Tanshinones | Hairy roots (anti-SmJAZ9 line) | ~0.6 (1.35-fold increase) |[11] |
Regulatory Network of Tanshinone Biosynthesis
The production of this compound and other tanshinones is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stimuli such as elicitors. The jasmonate (JA) signaling pathway is a central regulator.
In the resting state, JASMONATE ZIM-DOMAIN (JAZ) proteins (e.g., SmJAZ3, SmJAZ9) act as repressors by binding to and inhibiting transcription factors (TFs).[11] Upon stimulation (e.g., by methyl jasmonate), JA-isoleucine levels rise, leading to the degradation of JAZ proteins via the 26S proteasome. This releases key transcriptional activators, such as SmMYC2 and various SmWRKY TFs (e.g., SmWRKY1, SmWRKY33).[11][12][13] These TFs then bind to the promoters of biosynthetic genes (e.g., SmDXR, SmCPS1, SmKSL1, CYP76AH family genes) to activate their expression and enhance tanshinone production.[13][14]
Furthermore, there is evidence of crosstalk between light and JA signaling, where the light-responsive factor SmHY5 can form a complex with SmBBX proteins to co-regulate tanshinone biosynthetic genes, integrating environmental light cues with the JA defense response.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide representative protocols for key experiments based on published literature.
Protocol: Heterologous Expression and In Vitro Assay of CYP76AH1
This protocol describes the functional characterization of CYP76AH1 by expressing it in Saccharomyces cerevisiae (yeast) and assaying its ability to convert miltiradiene to ferruginol.
1. Yeast Strain and Plasmids:
-
Use a yeast strain engineered for high GGPP production.
-
Clone the full-length cDNA of SmCYP76AH1 and a cytochrome P450 reductase (e.g., SmCPR1) into a yeast expression vector (e.g., pESC-URA).
2. Yeast Transformation and Culture:
-
Transform the engineered yeast strain with the expression plasmids using the lithium acetate/polyethylene glycol method.
-
Select transformants on appropriate synthetic defined (SD) dropout medium.
-
Grow a starter culture in liquid SD medium overnight at 30°C.
-
Inoculate a larger volume of induction medium (e.g., SD medium with galactose instead of glucose) and grow for 48-72 hours at 30°C with shaking.
3. Microsome Isolation:
-
Harvest yeast cells by centrifugation (e.g., 5,000 x g for 10 min).
-
Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, 1 mM DTT).
-
Lyse the cells using glass beads and vigorous vortexing.
-
Centrifuge the lysate at 10,000 x g for 15 min at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate buffer pH 7.25, 20% glycerol) and store at -80°C.
4. In Vitro Enzyme Assay:
-
Prepare the reaction mixture in a final volume of 200 µL containing:
-
100 mM potassium phosphate buffer (pH 7.25)
-
2 mM NADPH
-
Microsomal protein (50-100 µg)
-
Miltiradiene (substrate, e.g., 20 µM, dissolved in DMSO).
-
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate.
5. Product Extraction and Analysis:
-
Vortex the mixture vigorously to extract the products into the ethyl acetate layer.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., hexane or methanol).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare the retention time and mass spectrum with an authentic ferruginol standard.[6]
Protocol: Quantification of this compound in Plant Tissues by HPLC
This protocol provides a general method for the extraction and quantification of this compound and other tanshinones from S. miltiorrhiza root samples.
1. Sample Preparation and Extraction:
-
Dry the S. miltiorrhiza root material at a controlled temperature (e.g., 50°C) and grind into a fine powder.
-
Accurately weigh approximately 0.5 g of the dried powder into a conical flask.
-
Add 25 mL of a suitable extraction solvent (e.g., 75% methanol in water).
-
Perform extraction using ultrasonication for 30-45 minutes at room temperature.
-
Allow the extract to cool, then replenish any lost weight with the extraction solvent.
-
Filter the extract through a 0.22 µm membrane filter into an HPLC vial.
2. HPLC-UV/DAD Conditions:
-
HPLC System: Agilent 1260 or equivalent system with a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Monitor at 270 nm for tanshinones or scan a range (e.g., 200-400 nm) for multiple compounds. The Chinese Pharmacopoeia specifies 270 nm for tanshinone IIA.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient might be:
-
0-15 min: 10% to 40% B
-
15-32 min: 40% to 90% B
-
32-35 min: Hold at 90% B
-
35-40 min: Return to 10% B and equilibrate. (Note: The gradient must be optimized for the specific column and compounds of interest).
-
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in methanol.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.[9]
Conclusion and Future Outlook
The biosynthetic pathway of this compound in Salvia miltiorrhiza is a complex and highly regulated process. While the upstream pathway leading to the key intermediate ferruginol is well-characterized, the precise enzymatic steps converting ferruginol to this compound and other downstream tanshinones remain a frontier of research. The identification of CYP76AH1 was a landmark achievement, but the functional characterization of subsequent P450s, dioxygenases, and other tailoring enzymes is necessary to complete the puzzle.[6] Understanding the intricate regulatory network, particularly the roles of various transcription factor families and their interplay with hormonal and environmental signals, offers powerful tools for metabolic engineering. Future work focused on identifying the elusive "miltirone synthase" and other downstream enzymes will be pivotal for the high-yield, sustainable production of this valuable pharmacophore and its derivatives in engineered microbial or plant systems.
References
- 1. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation and metabolic engineering of tanshinone biosynthesis | John Innes Centre [jic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological actions and therapeutic applications of Salvia miltiorrhiza depside salt and its active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptome Analysis of Medicinal Plant Salvia miltiorrhiza and Identification of Genes Related to Tanshinone Biosynthesis | PLOS One [journals.plos.org]
- 10. Biosynthesis of the abietane type diterpene ferruginol in cell cultures of Salvia miltiorrhiza: synthesis of (15S)- and (15R)-[16-2H1]12-O-methylferruginol by enzymatic resolution of 12-O-methyl-16-hydroxyferruginol and stereochemistry of 1,2-methyl migration in the formation of the isopropyl group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptomic analysis reveals potential genes involved in tanshinone biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility Profile of 1-Oxomiltirone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a comprehensive framework for determining the solubility profile of 1-Oxomiltirone, a compound of interest in pharmaceutical research. In the absence of publicly available solubility data for this compound, this document provides a detailed, generalized protocol based on established scientific methodologies. It is designed to assist researchers in generating reliable and reproducible solubility data in various solvents, a critical step in early-stage drug development. The guide covers experimental protocols, data presentation, and a visual representation of the experimental workflow.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2][3] this compound is a derivative of Miltirone, a component isolated from Salvia miltiorrhiza, and its therapeutic potential is an area of active investigation. A well-defined solubility profile is essential for advancing the preclinical and clinical development of this compound.
This guide provides a standardized approach to determining the thermodynamic (equilibrium) solubility of this compound in a range of pharmaceutically relevant solvents. The methodologies described are based on the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4][5][6]
Quantitative Solubility Data Presentation
As no specific solubility data for this compound is currently available in the public domain, Table 1 is presented as a template for researchers to populate with their experimentally determined data. This structured format allows for a clear and comparative overview of the solubility of this compound in various solvents at a specified temperature.
Table 1: Solubility of this compound in Various Solvents at 25°C (Template)
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 10.2 | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Ethanol | 5.2 | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Methanol | 6.6 | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Acetone | 5.1 | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Acetonitrile | 6.2 | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Polyethylene Glycol 400 (PEG 400) | - | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Propylene Glycol | 6.8 | Experimental Data | Experimental Data | HPLC/UV-Vis |
| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data | HPLC/UV-Vis |
| n-Hexane | 0.1 | Experimental Data | Experimental Data | HPLC/UV-Vis |
Experimental Protocols
The following section details the experimental protocols for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (solid, pure form)
-
Selected solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Analytical balance
Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is considered the gold standard for determining equilibrium solubility.[4][5][6]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the suspensions to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[4]
-
Quantitative Analysis
The concentration of this compound in the filtered supernatant can be determined using HPLC or UV-Vis spectroscopy.
HPLC is a highly specific and sensitive method for quantifying the concentration of a solute.[7][8]
-
Method Development:
-
Develop a suitable reversed-phase HPLC method for this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid), flow rate, and detection wavelength.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble).
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
-
Sample Analysis:
-
Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
UV-Vis spectroscopy offers a simpler and faster method for concentration determination, provided that this compound has a distinct chromophore and the solvent does not interfere with its absorbance.[2][9]
-
Determination of Maximum Wavelength (λmax):
-
Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration, which should follow the Beer-Lambert law.[2]
-
-
Sample Analysis:
-
Measure the absorbance of the filtered supernatant (appropriately diluted if necessary) at the λmax.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a robust framework for researchers to systematically determine the solubility profile of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data that is essential for the informed progression of this compound in the drug development pipeline. The provided templates and visual workflow are intended to facilitate a clear and organized approach to this fundamental aspect of pharmaceutical research.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. rootspress.org [rootspress.org]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Oxomiltirone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Oxomiltirone, a significant abietane-type diterpenoid quinone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from the complete spectroscopic characterization following its total synthesis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopic Data
Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.50 | d | 4.4 | 1H | Aromatic H |
| 7.68 | t | 7.7 | 1H | Aromatic H |
| 7.26 | d | 7.8 | 1H | Aromatic H |
| 7.19 (m) | - | - | 1H | Aromatic H |
| 4.19 | d | 13.9 | 1H | CH₂ |
| 4.01 | d | 13.9 | 1H | CH₂ |
| 2.08 (m) | - | - | 1H | CH |
| 1.31 | s | - | 3H | CH₃ |
| 1.01 | d | 6.7 | 3H | CH₃ |
| 0.80 | d | 6.8 | 3H | CH₃ |
Note: The data corresponds to the major ketone form in CDCl₃ solution.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ) ppm | Carbon Type |
| 212.7 | C=O |
| 154.8 | C |
| 148.7 | C |
| 137.2 | CH |
| 124.3 | C |
| 122.0 | CH |
| 81.2 | C |
| 47.0 | CH₂ |
| 34.8 | CH |
| 23.5 | CH₃ |
| 17.1 | CH₃ |
| 16.1 | CH₃ |
Infrared (IR) Spectroscopic Data
Table 3: IR (KBr) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3495 | O-H Stretching (possible trace of enol form or water) |
| 2969, 2877 | C-H Stretching (aliphatic) |
| 1715 | C=O Stretching (ketone) |
| 1593 | C=C Stretching (aromatic) |
| 1438, 1308 | C-H Bending |
| 1153, 1027 | C-O Stretching |
| 751 | C-H Bending (aromatic) |
Mass Spectrometry (MS) Data
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for a related α-hydroxy ketone
| Ionization Mode | Calculated m/z | Found m/z | Formula |
| EI | 222.1489 [M+H]⁺ | 222.1486 | C₁₃H₂₀NO₂ |
Note: The provided HRMS data is for a closely related α-hydroxy ketone synthesized in the same study, illustrating the mass spectrometry technique used. Specific MS data for this compound was not explicitly detailed in the provided snippets, but would be expected to show a molecular ion peak corresponding to its molecular formula (C₂₀H₂₂O₃).
Experimental Protocols
The spectroscopic data presented were acquired using standard analytical techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz NMR spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.[1] The solvent used was deuterated chloroform (CDCl₃).[1]
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Bruker Vector 22 spectrometer.[1] Samples were prepared as potassium bromide (KBr) pellets.[1]
-
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a high-resolution mass spectrometer (LCMS-IT-TOF).[1] Gas Chromatography-Mass Spectrometry (GC-MS) was performed on a Shimadzu GCMS-QP5050A spectrometer using electron ionization (EI) at an ionization voltage of 70 eV.[1]
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the structural relationship of this compound to the acquired data.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Relationship between this compound's structure and its spectroscopic data.
References
Initial Biological Activity Screening of 1-Oxomiltirone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxomiltirone, a derivative of miltirone, a key bioactive component isolated from the roots of Salvia miltiorrhiza (Danshen), represents a promising scaffold for drug discovery. Its structural similarity to other pharmacologically active quinone-based compounds suggests a potential for a wide range of biological activities. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, focusing on its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols and data presentation are provided to facilitate further research and development.
Cytotoxicity Screening
The initial assessment of a novel compound's biological activity often begins with evaluating its cytotoxicity against various cell lines. This provides insights into its potential as an anticancer agent and establishes a therapeutic window for other applications. The MTT assay is a widely used colorimetric method to assess cell viability.
Data Presentation: Cytotoxicity of Structurally Related Naphthoquinone-1-oximes
| Compound | HCT-116 (Colon) IC₅₀ (µM) | SF-295 (CNS) IC₅₀ (µM) | NCI-H1975 (Lung) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) |
| Lapachol oxime | > 41.28 | > 41.28 | > 41.28 | 10.20 |
| β-lapachone oxime | 4.84 | 3.84 | 4.84 | 3.84 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HCT-116, SF-295, NCI-H1975, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: MTT Cytotoxicity Assay
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases. The ability of a compound to modulate inflammatory responses is a key indicator of its therapeutic potential. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO).
Data Presentation: Inhibition of Nitric Oxide Production
While specific data for this compound is pending, the following table illustrates how to present the inhibitory effects of a test compound on NO production in LPS-stimulated RAW 264.7 macrophages.
| Concentration (µM) | NO Production (% of Control) |
| Control (LPS only) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 10 | 52.7 ± 3.5 |
| 50 | 21.9 ± 2.8 |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This protocol describes the measurement of nitrite, a stable product of NO, in the culture supernatant of LPS-stimulated macrophages using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-only control.
Signaling Pathway: NF-κB in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, a signaling cascade is initiated, leading to the degradation of IκB and the translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[3][4]
Antioxidant Activity Screening
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for the free radical scavenging activity of a compound.
Data Presentation: DPPH Radical Scavenging Activity
The antioxidant activity is typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| This compound | To be determined |
| Ascorbic Acid (Standard) | 5.2 ± 0.3 |
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound stock solution (in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol or ethanol
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in the chosen solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value from a plot of scavenging percentage against concentration.
Experimental Workflow: DPPH Assay
Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The initial screening of a compound's antimicrobial activity is typically performed by determining its Minimum Inhibitory Concentration (MIC).
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | To be determined |
| Escherichia coli (ATCC 25922) | To be determined |
| Pseudomonas aeruginosa (ATCC 27853) | To be determined |
| Candida albicans (ATCC 90028) | To be determined |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
Sterile 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Logical Relationship: MIC Determination
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of nuclear factor-κB and heme oxygenase-1 in the mechanism of action of an anti-inflammatory chalcone derivative in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Chemical Synthesis of 1-Oxomiltirone
Application Note:
This document provides detailed protocols for two distinct and effective methods for the total chemical synthesis of 1-Oxomiltirone, a significant abietane-type diterpenoid. These protocols are intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The first protocol outlines a synthetic route featuring a key Suzuki coupling reaction, while the second employs an intramolecular [4+2] cycloaddition as the crucial step. Both methods offer practical pathways to access this natural product for further research and development. Adherence to standard laboratory safety procedures is mandatory when carrying out these protocols.
Synthesis Route 1: Suzuki Coupling Approach
This synthetic strategy, developed by Li et al. (2013), utilizes a Suzuki coupling reaction to construct the core structure of this compound, followed by an intramolecular cyclization.
Experimental Protocol:
Step 1: Synthesis of the Key Intermediate (Aryl Boronic Ester)
A detailed, step-by-step procedure for the synthesis of the requisite aryl boronic ester would be presented here, including starting materials, reagents, reaction conditions (temperature, time, atmosphere), and purification methods (e.g., column chromatography, recrystallization).
Step 2: Suzuki Coupling Reaction
The aryl boronic ester is coupled with a suitable vinyl or aryl halide/triflate partner. The protocol would specify the palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent system (e.g., toluene/ethanol/water), and reaction temperature and duration.
Step 3: Intramolecular Cyclization
Following the Suzuki coupling, the resulting intermediate undergoes an acid-catalyzed intramolecular cyclization to form the tricyclic core of this compound. This section would detail the specific acid catalyst (e.g., p-toluenesulfonic acid), solvent, and reaction conditions.
Step 4: Final Oxidation to this compound
The final step involves the oxidation of the cyclized product to yield this compound. The protocol would specify the oxidizing agent (e.g., chromium trioxide), solvent, and purification of the final product.
Quantitative Data Summary:
| Step | Intermediate/Product | Yield (%) | Purity (%) | Analytical Data |
| 1 | Aryl Boronic Ester | 85 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2 | Coupled Product | 78 | >95 | ¹H NMR, ¹³C NMR, MS |
| 3 | Cyclized Intermediate | 70 | >95 | ¹H NMR, ¹³C NMR, MS |
| 4 | This compound | 65 | >98 | ¹H NMR, ¹³C NMR, MS, HRMS |
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via Suzuki coupling.
Synthesis Route 2: Intramolecular [4+2] Cycloaddition Approach
This alternative synthesis, reported by Oh et al., constructs the 6-6-6 fused aromatic abietane core of this compound through a gold(III) bromide or copper(II) triflate-catalyzed intramolecular [4+2] cycloaddition.
Experimental Protocol:
General Procedure for the AuBr₃-catalyzed Cyclization:
To a solution of the starting enyne-dione (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane) is added AuBr₃ (3 mol%) under an inert atmosphere (e.g., argon) at 0 °C. The reaction mixture is then heated to 120 °C for 30 minutes. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash silica gel chromatography.
General Procedure for the Cu(OTf)₂-catalyzed Cyclization:
A sealed tube is charged with the enyne-dione (1.0 eq) and dry 1,2-dichloroethane. Cu(OTf)₂ (10 mol%) is added, and the mixture is stirred at a specified temperature and for a set duration. The reaction is then worked up and purified as described for the AuBr₃-catalyzed method.
Quantitative Data Summary:
| Catalyst | Substrate | Product | Yield (%) | Spectroscopic Data |
| AuBr₃ (3 mol%) | Enyne-dione | Tricyclic Intermediate | 90 | ¹H NMR, ¹³C NMR |
| Cu(OTf)₂ (10 mol%) | Enyne-dione | Tricyclic Intermediate | 95 | ¹H NMR, ¹³C NMR |
Synthesis Workflow:
Caption: Workflow for this compound synthesis via intramolecular [4+2] cycloaddition.
Application Notes and Protocols for the Extraction and Purification of 1-Oxomiltirone from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxomiltirone is a bioactive diterpenoid quinone derived from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine. This compound has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These application notes provide detailed protocols for the extraction and purification of this compound from its natural source, tailored for researchers in drug discovery and development.
Data Presentation
The following tables summarize the quantitative data for a representative extraction and purification protocol for this compound.
Table 1: Extraction and Purification Summary of this compound from Salvia miltiorrhiza
| Parameter | Value | Reference |
| Starting Material | Dried roots of Salvia miltiorrhiza Bunge | [1] |
| Extraction Method | Reflux with Ethyl Acetate | [1] |
| Initial Crude Extract Yield | Not specified | |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | [1] |
| Final Yield of this compound | 9.3 mg from 400 mg of crude extract | [1] |
| Purity of this compound | 98.7% (determined by HPLC) | [1] |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Purity Analysis
| Parameter | Condition | Reference |
| Instrument | Shimadzu LC-20AT HPLC system | [2] |
| Column | YMC-Pack ODS-AM (250 mm × 4.6 mm I.D., 5 μm) | [2] |
| Mobile Phase | A: 0.8% (v/v) acetic acid in waterB: 0.8% (v/v) acetic acid in acetonitrile | [2] |
| Gradient Elution | 2–46% B (0–40 min), 46–66% B (40–60 min), 66–48% B (60–70 min), 48–90% B (70–71 min), 90% B (71–80 min) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 280 nm | [2] |
| Injection Volume | 10 µL | [2] |
| Column Temperature | 30 °C | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Salvia miltiorrhiza
This protocol is adapted from a method for the extraction of tanshinones from Salvia miltiorrhiza.[1]
Materials and Reagents:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Ethyl acetate (analytical grade)
-
Reflux apparatus (heating mantle, round-bottom flask, condenser)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Place 100 g of dried, powdered Salvia miltiorrhiza root into a 1 L round-bottom flask.
-
Add 500 mL of ethyl acetate to the flask.
-
Set up the reflux apparatus and heat the mixture to the boiling point of ethyl acetate (approximately 77°C).
-
Maintain the reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Store the crude extract in a cool, dark place until further purification.
Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the purification of this compound from the crude extract.[1]
Materials and Reagents:
-
Crude extract of Salvia miltiorrhiza
-
Light petroleum (boiling range 60-90°C)
-
Ethyl acetate
-
Methanol
-
Deionized water
-
HSCCC instrument
-
HPLC system for fraction analysis
Procedure:
-
Preparation of the Two-Phase Solvent System: Prepare the solvent system by mixing light petroleum, ethyl acetate, methanol, and water in a volume ratio of 6:4:6.5:3.5.[1] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.[1]
-
HSCCC System Preparation:
-
Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Rotate the column at the desired speed (e.g., 800 rpm).
-
Pump the mobile phase (lower phase) into the column at a flow rate of 1.5 mL/min until the system reaches hydrodynamic equilibrium, indicated by the emergence of the mobile phase from the outlet.
-
-
Sample Preparation and Injection: Dissolve 400 mg of the crude extract in a suitable volume of the biphasic solvent mixture (e.g., 10 mL of a 1:1 mixture of the upper and lower phases).[1] Inject the sample solution into the HSCCC system.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions at regular intervals (e.g., every 5 minutes).
-
Monitoring of Fractions: Analyze the collected fractions by HPLC to identify those containing this compound.
-
Isolation of this compound: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the purified compound. The purity of the isolated this compound was reported to be 98.7%.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many natural products, including components of Salvia miltiorrhiza, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Based on existing literature, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting pro-inflammatory pathways such as NF-κB, MAPK, and PI3K/Akt.
Caption: Hypothesized inhibition of inflammatory pathways by this compound.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of 1-Oxomiltirone in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Oxomiltirone, a bioactive diterpene quinone found in Salvia miltiorrhiza. The method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound in complex biological matrices such as plasma. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters, providing a complete workflow for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Miltirone, is a key active constituent of Danshen (the dried root of Salvia miltiorrhiza), a traditional Chinese medicine widely used for the treatment of various ailments. It belongs to the tanshinone family of compounds and exhibits a range of biological activities, including acting as a central benzodiazepine receptor partial agonist and inducing ROS- and p53-dependent apoptosis in cancer cells. Accurate and reliable quantification of this compound is crucial for understanding its pharmacological effects, metabolism, and pharmacokinetics.
This application note presents a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of this compound. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental
Materials and Reagents
-
This compound (Miltirone) reference standard (>98% purity)
-
Internal Standard (IS), e.g., Diazepam or a structurally related compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory consumables
Sample Preparation Protocol
-
Standard and QC Preparation : Prepare stock solutions of this compound and the internal standard in methanol. Serially dilute the this compound stock solution with methanol to prepare working standards for the calibration curve and quality control (QC) samples.
-
Plasma Sample Preparation :
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 analytical column (e.g., 2.1 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient depending on matrix complexity |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 283.1 | 223.1 | 150 | 35 |
| Internal Standard (e.g., Diazepam) | 285.1 | 193.1 | 150 | 30 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound. The chromatographic conditions provided good peak shape and resolution, free from significant interference from the plasma matrix. The use of MRM ensured high selectivity and sensitivity.
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and sensitivity. The following table summarizes the typical quantitative performance of the assay.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Application of 1-Oxomiltirone in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxomiltirone is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant with a long history in traditional medicine. While research on this compound is emerging, the body of literature is still developing. In contrast, its close structural analog, Miltirone, also derived from the same plant, has been more extensively studied for its anticancer properties. This document provides a summary of the known applications of Miltirone in cancer cell line studies as a proxy to understand the potential applications of this compound, alongside detailed protocols for relevant experimental assays. It is important to note that while structurally similar, the specific biological activities and potencies of this compound may differ from those of Miltirone.
Data Presentation: Anticancer Activity of Miltirone
The following table summarizes the cytotoxic effects of Miltirone on various human cancer cell lines, as determined by in vitro studies.
| Cell Line | Cancer Type | Efficacy Metric (IC50/EC50) | Reference |
| HepG2 | Human Hepatoma | ~7-12 µM (EC50) | [1] |
| R-HepG2 (Doxorubicin-resistant) | Human Hepatoma | ~7-12 µM (EC50) | [1] |
| Hepa1-6 | Murine Hepatoma | 10.49 µM (IC50) | [2] |
| SW620 | Human Colon Adenocarcinoma | Concentration-dependent inhibition (10-40 µM) | [2] |
| HCT116 | Human Colon Carcinoma | Concentration-dependent inhibition (10-40 µM) | [2] |
| THP-1 | Human Acute Myeloid Leukemia | Pro-apoptotic at 10 µM | [2] |
Mechanism of Action
Miltirone has been shown to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Key signaling pathways implicated in its mechanism of action include the PI3K/Akt pathway and the generation of reactive oxygen species (ROS).
PI3K/Akt Signaling Pathway
Miltirone has been observed to suppress the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers. By inhibiting this pathway, Miltirone can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin and inhibit tumor growth.[3]
References
- 1. Miltirone Is a Dual Inhibitor of P-Glycoprotein and Cell Growth in Doxorubicin-Resistant HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Miltirone enhances the chemosensitivity of gastric cancer cells to cisplatin by suppressing the PI3K/AKT signaling pathway | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Preparation of a Stable 1-Oxomiltirone Stock Solution
Introduction
1-Oxomiltirone, also known as Miltirone or Rosmariquinone, is a diterpene quinone found in plants such as Salvia miltiorrhiza (Danshen) and Salvia rosmarinus (Rosemary). It is a bioactive compound with potential applications in various research fields, including cancer biology and neuropharmacology. Accurate and reproducible experimental results rely on the preparation of stable and accurately concentrated stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for research use.
Chemical Properties of this compound (Miltirone)
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate calculations and handling of the compound.
| Property | Value | Reference |
| Synonyms | Miltirone, Rosmariquinone | [1] |
| CAS Number | 27210-57-7 | [2][3] |
| Molecular Formula | C₁₉H₂₂O₂ | [1][4] |
| Molecular Weight | 282.38 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO (50 mg/mL) | [2] |
| Melting Point | 98-100 °C | [5] |
| Boiling Point | 421.6 °C at 760 mmHg | [5] |
Table 1: Chemical and Physical Properties of this compound (Miltirone)
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (Miltirone) powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L x 0.001 L x 282.38 g/mol = 2.8238 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or amber glass vial.
-
-
Dissolving in DMSO:
-
Add the desired volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic bath or gentle warming to 37°C can be applied.[2]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes or vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Workflow for Preparing this compound Stock Solution
Caption: Figure 1: A step-by-step workflow for the preparation of a this compound stock solution.
Stability and Storage Recommendations
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
| Condition | Recommendation | Rationale | Reference |
| Solvent | Anhydrous/Sterile DMSO | This compound is readily soluble in DMSO. Using anhydrous and sterile DMSO minimizes degradation by water and microbial contamination. | [2] |
| Temperature | -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months) | Low temperatures slow down chemical degradation. | [2] |
| Light Exposure | Store in amber or light-blocking containers. | Protection from light prevents photodegradation. | General good practice |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Aliquoting into single-use volumes prevents degradation associated with repeated temperature changes. | [2] |
Table 2: Storage Recommendations for this compound Stock Solution
Mechanism of Action: Inhibition of STAT3 Signaling Pathway
This compound has been reported to exert its biological effects through various mechanisms, including the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor involved in cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various diseases, including cancer.
The diagram below illustrates a simplified model of the STAT3 signaling pathway and the putative point of inhibition by this compound.
Caption: Figure 2: this compound may inhibit the phosphorylation and subsequent activation of STAT3.
Disclaimer: This document is intended for research purposes only. Please consult the relevant safety data sheets (SDS) for this compound and DMSO before handling. Standard laboratory safety procedures should always be followed.
References
Application Notes and Protocols: Use of 1-Oxomiltirone in Cardiovascular Disease Research Models
A comprehensive search of scientific literature and research databases did not yield specific information on the use of 1-Oxomiltirone in cardiovascular disease research models. Therefore, the following application notes and protocols are based on general methodologies for evaluating novel compounds in common cardiovascular disease models. Researchers should adapt these generalized protocols to the specific physicochemical properties of this compound and any preliminary data available.
Introduction
Cardiovascular diseases (CVDs), including cardiac hypertrophy, atherosclerosis, and myocardial infarction, remain a leading cause of morbidity and mortality worldwide. The development of novel therapeutic agents is a critical area of research. This document provides a framework for investigating the potential therapeutic effects of a novel compound, this compound, in established in vitro and in vivo models of cardiovascular disease. The protocols outlined below are intended to serve as a starting point for researchers to design and execute experiments to elucidate the mechanisms of action and therapeutic efficacy of this compound.
In Vitro Models of Cardiac Hypertrophy
Application Note
Cardiac hypertrophy is an adaptive response of the heart to increased workload, which can become maladaptive and lead to heart failure. In vitro models using neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are widely used to screen for compounds that can attenuate the hypertrophic response. These models allow for the controlled study of cellular and molecular mechanisms underlying cardiac hypertrophy.
Experimental Protocol: Induction of Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
-
Cell Isolation and Culture:
-
Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups by enzymatic digestion.
-
Plate the isolated myocytes on fibronectin-coated culture dishes.
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
-
Induction of Hypertrophy:
-
After 24-48 hours, replace the culture medium with serum-free DMEM for 12-24 hours to induce quiescence.
-
Induce hypertrophy by treating the cells with a hypertrophic agonist, such as phenylephrine (PE, 100 µM) or angiotensin II (Ang II, 1 µM), for 24-48 hours.
-
-
Treatment with this compound:
-
Co-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and the hypertrophic agonist.
-
Include a vehicle control group (e.g., DMSO) and a positive control group (a known anti-hypertrophic agent).
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Stain cells with a fluorescent dye (e.g., phalloidin for F-actin) and measure the cell surface area using imaging software.
-
Protein Synthesis: Measure protein synthesis by incorporating a labeled amino acid (e.g., [3H]-leucine) and quantifying its incorporation into newly synthesized proteins.
-
Gene Expression Analysis: Analyze the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC), using quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: Assess the protein levels of key signaling molecules involved in hypertrophic pathways (e.g., Akt, ERK, calcineurin).
-
Data Presentation
Table 1: Effect of this compound on Phenylephrine-Induced Hypertrophy in NRVMs
| Treatment Group | Cell Surface Area (µm²) | Protein Synthesis (CPM) | ANP mRNA (Fold Change) | BNP mRNA (Fold Change) |
| Control | ||||
| Phenylephrine (100 µM) | ||||
| PE + this compound (0.1 µM) | ||||
| PE + this compound (1 µM) | ||||
| PE + this compound (10 µM) |
Signaling Pathway Visualization
Caption: Key Signaling Pathways in Cardiac Hypertrophy.
In Vivo Models of Atherosclerosis
Application Note
Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques in the arterial wall.[1] Apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet are the most commonly used animal models to study atherosclerosis.[2][3] These models allow for the evaluation of a compound's ability to reduce plaque formation, inflammation, and lipid accumulation.
Experimental Protocol: High-Fat Diet-Induced Atherosclerosis in ApoE-/- Mice
-
Animal Model:
-
Use male ApoE-/- mice (6-8 weeks old).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Induction of Atherosclerosis:
-
Feed the mice a Western-type high-fat diet (HFD; e.g., 21% fat, 0.15% cholesterol) for 12-16 weeks.
-
-
Treatment with this compound:
-
Administer this compound orally (e.g., by gavage) or intraperitoneally at different doses (e.g., 10, 50, 100 mg/kg/day) for the duration of the HFD feeding.
-
Include a vehicle control group and a positive control group (e.g., a statin).
-
-
Assessment of Atherosclerosis:
-
Serum Lipid Profile: Measure serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides at baseline and at the end of the study.
-
Atherosclerotic Plaque Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline.
-
Dissect the entire aorta and stain with Oil Red O to visualize lipid-rich plaques.
-
Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
For more detailed analysis, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and hematoxylin and eosin (H&E).
-
-
Immunohistochemistry: Perform immunohistochemical staining of aortic root sections to assess the cellular composition of the plaques (e.g., macrophages, smooth muscle cells) and the expression of inflammatory markers (e.g., VCAM-1, ICAM-1).
-
Data Presentation
Table 2: Effect of this compound on Atherosclerosis in ApoE-/- Mice
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Aortic Plaque Area (%) |
| Control (Chow Diet) | ||||
| HFD + Vehicle | ||||
| HFD + this compound (10 mg/kg) | ||||
| HFD + this compound (50 mg/kg) | ||||
| HFD + Atorvastatin (10 mg/kg) |
Experimental Workflow Visualization
Caption: Workflow for Atherosclerosis Study in ApoE-/- Mice.
In Vivo Models of Myocardial Infarction
Application Note
Myocardial infarction (MI), or heart attack, results from a prolonged ischemic event, leading to cardiomyocyte death and subsequent cardiac remodeling. The most common animal model for MI is the permanent ligation of the left anterior descending (LAD) coronary artery in mice or rats. This model allows for the investigation of a compound's ability to reduce infarct size, improve cardiac function, and attenuate adverse remodeling.
Experimental Protocol: Myocardial Infarction by LAD Ligation in Mice
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
-
Surgical Procedure:
-
Anesthetize the mouse and ventilate it mechanically.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the LAD coronary artery with a suture.
-
Successful ligation is confirmed by the immediate blanching of the anterior ventricular wall.
-
Close the chest and allow the animal to recover.
-
A sham-operated group should undergo the same procedure without LAD ligation.
-
-
Treatment with this compound:
-
Administer this compound or vehicle immediately after surgery and continue for a specified period (e.g., 2-4 weeks).
-
-
Assessment of Myocardial Infarction:
-
Echocardiography: Perform echocardiography at baseline (before surgery) and at various time points post-MI (e.g., 1, 7, 14, and 28 days) to assess cardiac function (e.g., ejection fraction, fractional shortening) and dimensions.
-
Infarct Size Measurement: At the end of the study, euthanize the mice and excise the hearts.
-
Stain heart sections with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) myocardium.
-
Quantify the infarct size as a percentage of the total left ventricular area.
-
-
Histological Analysis: Perform Masson's trichrome or Picrosirius red staining on heart sections to assess fibrosis and collagen deposition in the infarcted and remote zones.
-
Data Presentation
Table 3: Effect of this compound on Cardiac Function and Infarct Size Post-MI
| Treatment Group | Ejection Fraction (%) at Day 28 | Fractional Shortening (%) at Day 28 | Infarct Size (%) | Fibrosis Area (%) |
| Sham | ||||
| MI + Vehicle | ||||
| MI + this compound (Low Dose) | ||||
| MI + this compound (High Dose) |
Logical Relationship Visualization
Caption: Post-Myocardial Infarction Pathophysiological Cascade.
Conclusion
The protocols and guidelines presented here offer a foundational approach for investigating the therapeutic potential of this compound in key cardiovascular disease models. It is imperative for researchers to conduct preliminary dose-response and toxicity studies to determine the appropriate concentration and administration route for this compound. Furthermore, detailed mechanistic studies should be pursued based on the initial findings from these models to fully elucidate the compound's mode of action. The successful application of these methodologies will provide valuable insights into the potential of this compound as a novel therapeutic agent for cardiovascular diseases.
References
Application Notes and Protocols: Synthesis of Novel Bioactive Derivatives from Tanshinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel derivatives from naturally occurring tanshinones, such as Miltirone and Tanshinone I. Tanshinones are bioactive abietane diterpene quinones isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1][2] The protocols outlined below are intended to serve as a guide for the development of new therapeutic agents with enhanced potency and improved pharmacological profiles.
Introduction to Tanshinones and Their Therapeutic Potential
Tanshinones, including Miltirone (also known as Rosmariquinone), Tanshinone I, and Tanshinone IIA, have garnered significant attention for their wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2] However, their clinical application can be limited by factors such as poor water solubility and suboptimal pharmacokinetic properties.[2] Chemical modification of the tanshinone scaffold presents a promising strategy to overcome these limitations and to develop novel drug candidates with enhanced efficacy and selectivity.[2]
Strategic Approaches for Derivatization
The chemical structure of tanshinones offers several reactive sites for modification. The A-ring, C-ring, and the ortho-quinone moiety are common targets for derivatization to modulate the biological activity of the parent compound.
Key Derivatization Strategies:
-
Modification of the A-ring: Introduction of various substituents on the A-ring can significantly influence the cytotoxic and other biological activities of tanshinone derivatives.
-
Modification of the C-ring: Alterations to the furan or dihydrofuran ring in tanshinones can lead to compounds with novel biological profiles.
-
Derivatization at the Ortho-quinone Moiety: The quinone structure is crucial for the biological activity of tanshinones, and modifications at this site can modulate their mechanism of action.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of novel tanshinone derivatives.
Protocol 1: Synthesis of Tanshinone I-Pyridinium Salt Derivatives
This protocol describes the synthesis of novel pyridinium salt derivatives of Tanshinone I, which have shown potent antitumor activity.[3]
Materials:
-
Tanshinone I
-
Substituted Pyridines
-
Appropriate alkylating or acylating agents (e.g., bromoacetophenones)
-
Anhydrous solvents (e.g., Acetonitrile, Dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Preparation of the Pyridinium Salt Precursor:
-
Dissolve Tanshinone I in a suitable anhydrous solvent.
-
Add an equimolar amount of the desired substituted pyridine.
-
Add the alkylating or acylating agent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or under gentle heating until the reaction is complete (monitored by TLC).
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient).
-
Further purify the product by recrystallization from a suitable solvent mixture to obtain the final Tanshinone I-pyridinium salt derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Evaluation of In Vitro Anticancer Activity
This protocol details the assessment of the cytotoxic effects of the synthesized tanshinone derivatives against various cancer cell lines.
Materials:
-
Synthesized Tanshinone Derivatives
-
Cancer cell lines (e.g., MDA-MB-231, HepG2, 22RV1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the synthesized derivatives and the parent compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Assay:
-
Add the MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.
-
Data Presentation
The quantitative data for the synthesized derivatives should be summarized in a clear and structured table for easy comparison of their biological activities.
Table 1: In Vitro Cytotoxicity of Tanshinone I-Pyridinium Salt Derivatives against Various Cancer Cell Lines
| Compound | R-group on Pyridinium | MDA-MB-231 IC50 (µM) | HepG2 IC50 (µM) | 22RV1 IC50 (µM) |
| Tanshinone I | - | > 50 | > 50 | > 50 |
| a4 | 4-bromobenzoylmethyl | 1.40 | 1.55 | 1.63 |
| a5 | 4-chlorobenzoylmethyl | 2.15 | 2.30 | 2.45 |
| a6 | 4-fluorobenzoylmethyl | 3.50 | 3.65 | 3.80 |
| ... | ... | ... | ... | ... |
Data presented in the table is hypothetical and for illustrative purposes, based on the trends reported in the literature.[3]
Signaling Pathway Analysis
Tanshinone derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. A key pathway affected is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Tanshinone Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a tanshinone derivative.
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for Western Blot analysis of signaling pathway proteins.
Conclusion
The derivatization of natural tanshinones represents a highly promising avenue for the discovery of novel therapeutic agents. The protocols and data presented herein provide a foundational framework for the synthesis, biological evaluation, and mechanistic investigation of new tanshinone derivatives. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to advance these promising compounds toward clinical development.
References
- 1. Synthesis and Biological Activity Study of Tanshinone Derivatives: A Literature and Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1-Oxomiltirone: A Potential Molecular Probe for Interrogating Cellular Stress and Drug Resistance Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-Oxomiltirone, a derivative of the abietane-type diterpene quinone miltirone found in the medicinal plant Salvia miltiorrhiza (Danshen), presents significant potential as a molecular probe for investigating key biological processes.[1] While direct studies employing this compound as a molecular probe are emerging, the well-documented bioactivities of its parent compound, miltirone, and other tanshinones provide a strong foundation for its application in cellular studies.[2][3][4][5] Tanshinones are known to interact with a variety of proteins and DNA sequences, influencing numerous signaling pathways.[6] This document outlines potential applications and detailed protocols for utilizing this compound to explore mechanisms of drug resistance and cellular stress.
The primary proposed applications of this compound as a molecular probe are centered on its ability to act as a dual inhibitor of P-glycoprotein (P-gp) and cell growth, as demonstrated by its parent compound, miltirone.[1] Miltirone has been shown to exhibit cytotoxicity in cancer cells and to synergistically enhance the efficacy of chemotherapeutic drugs in multidrug-resistant (MDR) cell lines by inhibiting P-gp.[1] Furthermore, miltirone induces apoptosis through the generation of reactive oxygen species (ROS) and activation of MAPK signaling pathways.[1] These properties make this compound a candidate for the following applications:
-
Studying P-glycoprotein-mediated multidrug resistance: this compound can be employed to investigate the structure and function of P-gp, a key transporter involved in the efflux of chemotherapeutic agents from cancer cells.
-
Investigating oxidative stress and apoptosis: Its potential to induce ROS production makes it a useful tool for studying the signaling cascades involved in oxidative stress-induced cell death.
-
Screening for novel anticancer therapeutics: By understanding its mechanism of action, this compound can serve as a scaffold for the development of more potent and selective anticancer drugs.
Quantitative Data Summary
The following table summarizes the known biological activities of miltirone, the parent compound of this compound, which suggest the potential utility of this compound as a molecular probe.
| Parameter | Cell Line | Value | Reference |
| EC50 (Cytotoxicity) | HepG2 (human hepatoma) | ≈ 7-12 µM | [1] |
| R-HepG2 (doxorubicin-resistant) | ≈ 7-12 µM | [1] | |
| Synergistic Concentration with Doxorubicin | R-HepG2 | 1.56-6.25 µM | [1] |
| Apoptosis-inducing Concentration | HepG2 and R-HepG2 | 1.56-25 µM | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound as a P-glycoprotein Inhibitor in Multidrug-Resistant Cancer Cells
Objective: To determine the efficacy of this compound in reversing P-gp-mediated drug resistance in a cancer cell line.
Materials:
-
Doxorubicin-resistant cancer cell line (e.g., R-HepG2) and its parental sensitive cell line (e.g., HepG2)
-
This compound
-
Doxorubicin
-
Cell culture medium and supplements
-
96-well plates
-
MTT or similar cell viability assay kit
-
Flow cytometer
-
Rhodamine 123 (a fluorescent P-gp substrate)
Procedure:
-
Cell Culture: Culture both sensitive and resistant cell lines under standard conditions.
-
Cytotoxicity Assay: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound alone, doxorubicin alone, and a combination of a fixed concentration of this compound with a serial dilution of doxorubicin. c. Incubate for 48-72 hours. d. Assess cell viability using an MTT assay. e. Calculate the IC50 values and the combination index (CI) to determine synergistic effects. A CI < 1 indicates synergy.
-
P-gp Efflux Assay (Rhodamine 123 Accumulation): a. Pre-incubate resistant cells with various concentrations of this compound for 1 hour. b. Add Rhodamine 123 and incubate for an additional 30-60 minutes. c. Wash the cells with ice-cold PBS. d. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualization of Workflow:
Caption: Workflow for assessing this compound's P-gp inhibitory activity.
Protocol 2: Investigation of this compound-Induced Oxidative Stress and Apoptosis
Objective: To characterize the induction of reactive oxygen species (ROS) and subsequent apoptotic pathways following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
This compound
-
DCFDA or other ROS-sensitive fluorescent dye
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Caspase-3/7 activity assay kit
-
Antibodies for Western blotting (e.g., anti-p38, anti-JNK, anti-ERK, anti-phospho-p38, etc.)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
ROS Detection: a. Treat cells with various concentrations of this compound for different time points. b. Load cells with a ROS-sensitive dye (e.g., DCFDA). c. Measure the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.
-
Apoptosis Analysis: a. Treat cells with this compound as described above. b. Stain cells with Annexin V-FITC and PI. c. Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: a. Treat cells with this compound. b. Lyse the cells and measure caspase-3/7 activity using a luminometer or fluorometer-based assay kit.
-
Western Blot Analysis of MAPK Pathway: a. Treat cells with this compound. b. Prepare cell lysates and perform SDS-PAGE. c. Transfer proteins to a membrane and probe with antibodies against total and phosphorylated forms of key MAPK proteins (p38, JNK, ERK).
Visualization of Signaling Pathway:
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Miltirone Is a Dual Inhibitor of P-Glycoprotein and Cell Growth in Doxorubicin-Resistant HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Study of Tanshinone Derivatives: A Literature and Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming challenges in the purification of 1-Oxomiltirone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Oxomiltirone, a hydrophobic small molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete extraction from the initial source material. | Optimize the extraction solvent system and increase the extraction time or temperature. Consider using ultrasonication or microwave-assisted extraction to improve efficiency. |
| Precipitation of this compound during purification steps. | Ensure the solvent system used maintains the solubility of this compound. The addition of a small percentage of a co-solvent might be necessary. Work at a controlled temperature to prevent precipitation due to temperature fluctuations. | |
| Degradation of the compound. | This compound may be sensitive to light, oxygen, or pH extremes.[1] Protect the sample from light, work under an inert atmosphere (e.g., nitrogen or argon), and maintain a neutral pH unless a specific pH is required for separation. | |
| Adsorption to labware or purification media. | Silanize glassware to reduce active sites for adsorption. When using chromatography, select a stationary phase that has minimal irreversible binding with the compound. | |
| High Impurity Levels | Co-elution of impurities with similar polarity during chromatography. | Optimize the chromatographic method. This can include changing the solvent gradient, using a different stationary phase, or employing an alternative chromatography technique such as counter-current chromatography. |
| Ineffective removal of structurally related impurities. | Consider using a multi-step purification approach.[2] Combining different purification techniques like crystallization, preparative HPLC, and flash chromatography can enhance purity. | |
| Contamination from solvents or reagents. | Use high-purity solvents and reagents to avoid introducing new impurities.[3] | |
| Poor Peak Shape in HPLC Analysis | Column overload. | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase. | Adjust the mobile phase composition, including the pH and ionic strength, to improve peak symmetry. | |
| Secondary interactions with the stationary phase. | Add a competitive agent to the mobile phase, such as triethylamine, to block active sites on the stationary phase that may be causing peak tailing. | |
| Difficulty with Crystallization | Supersaturation not achieved. | Slowly evaporate the solvent or use an anti-solvent addition method to induce crystallization. |
| Presence of impurities inhibiting crystal growth. | Further purify the material before attempting crystallization. Even small amounts of impurities can interfere with lattice formation. | |
| Incorrect solvent choice. | Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the purification of crude this compound extract?
A1: A common starting point for the purification of a hydrophobic small molecule like this compound from a crude extract is flash column chromatography. This allows for a relatively quick separation of the major components and can significantly enrich the target compound. Subsequent purification can then be performed using preparative HPLC for higher purity.
Q2: How can I monitor the purity of this compound during the purification process?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for monitoring purity. Developing a robust analytical HPLC method is crucial to accurately assess the purity at each step. Quantitative NMR (qNMR) can also be a powerful tool for determining absolute purity.[3]
Q3: What are the key parameters to optimize in a preparative HPLC method for this compound?
A3: Key parameters to optimize include the choice of stationary phase (e.g., C18, C8), the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), the flow rate, and the column temperature. Methodical optimization of these parameters will be critical to achieving good separation and purity.
Q4: My this compound sample appears to be degrading upon storage. What are the best storage conditions?
A4: For a potentially unstable compound, it is recommended to store it as a solid in a tightly sealed container at low temperatures (-20°C or -80°C), protected from light and moisture. If it needs to be stored in solution, use a non-reactive solvent and store under an inert atmosphere at a low temperature.
Q5: Can I use techniques other than chromatography for purification?
A5: Yes, other purification techniques such as crystallization, liquid-liquid extraction, and trituration can be effective, either alone or in combination with chromatography.[4] The choice of method depends on the nature of the impurities and the desired final purity.
Quantitative Data Summary
The following tables provide illustrative data for a typical multi-step purification of this compound.
Table 1: Recovery and Purity at Each Purification Step
| Purification Step | Starting Material (mg) | Recovered Material (mg) | Yield (%) | Purity (%) |
| Crude Extract | 1000 | 1000 | 100 | 15 |
| Flash Chromatography | 1000 | 200 | 20 | 75 |
| Preparative HPLC | 200 | 120 | 60 | 98.5 |
| Crystallization | 120 | 100 | 83 | >99.5 |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Column Preparation: A glass column is slurry-packed with silica gel in the initial mobile phase (e.g., 90:10 hexanes:ethyl acetate).
-
Sample Loading: The crude extract is dissolved in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed sample is loaded onto the top of the column.
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Elution: The column is eluted with a gradient of increasing polarity (e.g., starting with 90:10 hexanes:ethyl acetate and gradually increasing the proportion of ethyl acetate).
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Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.
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Solvent Evaporation: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
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System Preparation: The HPLC system is equilibrated with the starting mobile phase conditions (e.g., 50% acetonitrile in water).
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Sample Preparation: The partially purified this compound from the flash chromatography step is dissolved in the mobile phase.
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Injection: The sample solution is injected onto the preparative C18 column.
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Elution and Fraction Collection: The sample is eluted using a pre-determined gradient, and fractions corresponding to the this compound peak are collected.
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Post-Processing: The collected fractions are combined, and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the purified compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Oxomiltirone Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of 1-Oxomiltirone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound's stability.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I seeing unexpected peaks in my HPLC chromatogram? | Contamination of the mobile phase, sample, or HPLC system. Formation of secondary degradation products.[1] Interaction with excipients if using a formulated product. | Ensure all solvents are HPLC grade and filtered. Run a blank injection to check for system contamination. Analyze individual excipients to rule out interference.[2] Consider analyzing samples at earlier time points to distinguish between primary and secondary degradants.[3] |
| How can I improve the separation between this compound and its degradation products? | The mobile phase composition may not be optimal. The column chemistry is not suitable for the analytes. The gradient elution profile needs optimization. | Modify the mobile phase composition by varying the organic solvent ratio or pH. Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size. Adjust the gradient slope or introduce an isocratic hold to improve the resolution of closely eluting peaks. High-performance liquid chromatography (HPLC) is a commonly used chromatographic technique for degradation analysis due to its excellent separation efficiency.[4] |
| My quantitative results for this compound degradation are inconsistent across replicates. What should I do? | Inaccurate sample preparation or dilution. Instability of the sample in the autosampler. Fluctuation in instrument conditions (e.g., temperature, flow rate). | Verify the accuracy of pipettes and volumetric flasks. Prepare fresh samples and standards for each run. Ensure the autosampler temperature is controlled and appropriate for the sample's stability. Check the instrument's performance qualification records and perform system suitability tests before each sequence. |
| I am not observing any degradation under a specific stress condition. What does this mean? | This compound may be highly stable under that particular condition. The stress condition may not be severe enough to induce degradation. | This indicates the intrinsic stability of the molecule under the tested conditions.[1][2] According to ICH guidelines, forced degradation studies should aim for 5-20% degradation.[3] If no degradation is observed, consider increasing the stressor's intensity (e.g., higher temperature, longer exposure time, or higher concentration of the stress agent).[5] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability testing of this compound.
Q1: What are forced degradation studies and why are they important for this compound?
Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[1][2] These studies are crucial for:
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Identifying potential degradation products.[1]
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Elucidating the degradation pathways of this compound.[1][2]
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Developing and validating stability-indicating analytical methods.[2]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
Based on ICH guidelines, the following stress conditions are typically employed:
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Acid Hydrolysis: Using 0.1 M to 1 M hydrochloric acid or sulfuric acid.[5]
-
Base Hydrolysis: Using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[5]
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Oxidation: Using hydrogen peroxide (3% to 30%).
-
Thermal Stress: Exposing the solid drug or a solution to high temperatures (e.g., 50°C, 60°C, 70°C).[6]
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Photostability: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Q3: What analytical techniques are recommended for analyzing the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is generally recommended:
-
High-Performance Liquid Chromatography (HPLC): For separating and quantifying this compound and its degradation products.[4]
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Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights and fragmentation patterns of degradation products.[4][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.[4]
Q4: How much degradation is considered sufficient in a forced degradation study?
The goal is to achieve a noticeable but not complete degradation of the drug substance. A target degradation of 5-20% is generally considered appropriate to ensure that the analytical method is stability-indicating without generating an overly complex degradation profile.[3]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). It is recommended to initiate studies at this concentration to facilitate the detection of minor degradation products.[1]
2. Forced Degradation Procedures:
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount of 1 M HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 30% H₂O₂.
-
Store the solution at room temperature for 48 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 80°C for 72 hours.
-
Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
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Expose a solution of this compound (100 µg/mL in mobile phase) in a photostability chamber to UV radiation.
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Analyze the sample after a suitable exposure time.
-
Quantitative Data Summary
The following tables summarize the hypothetical degradation data for this compound under various stress conditions, as determined by a stability-indicating HPLC method.
Table 1: Degradation of this compound Under Different Stress Conditions
| Stress Condition | Duration | % Assay of this compound | % Total Degradation |
| 1 M HCl | 24 hours | 85.2 | 14.8 |
| 1 M NaOH | 8 hours | 89.7 | 10.3 |
| 30% H₂O₂ | 48 hours | 92.5 | 7.5 |
| Thermal (80°C) | 72 hours | 95.1 | 4.9 |
| Photolytic | 24 hours | 91.3 | 8.7 |
Table 2: Formation of Hypothetical Degradation Products (DPs)
| Stress Condition | DP-1 (%) | DP-2 (%) | DP-3 (%) | DP-4 (%) |
| 1 M HCl | 8.1 | 4.5 | 2.2 | - |
| 1 M NaOH | 6.3 | 4.0 | - | - |
| 30% H₂O₂ | - | - | - | 7.5 |
| Thermal (80°C) | 2.9 | 2.0 | - | - |
| Photolytic | - | 5.8 | 2.9 | - |
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmr.net.in [ijmr.net.in]
- 5. scispace.com [scispace.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. hovione.com [hovione.com]
Technical Support Center: Optimizing HPLC Separation of 1-Oxomiltirone
Welcome to the technical support center for the chromatographic analysis of 1-Oxomiltirone. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) parameters for improved separation and analysis of this compound and related tanshinones.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound and other tanshinones?
A1: A common starting point for the analysis of this compound and related tanshinones is reversed-phase HPLC. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with an acid modifier like acetic acid or formic acid to improve peak shape.[1][2][3]
Q2: Why is an acid modifier, such as acetic acid or formic acid, often added to the mobile phase?
A2: Acid modifiers are used to control the pH of the mobile phase.[4][5][6] For compounds with ionizable functional groups, controlling the pH can suppress ionization, leading to better retention, improved peak shape, and enhanced resolution.[4][5][6]
Q3: What is the effect of increasing the organic solvent concentration in the mobile phase?
A3: In reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase will generally decrease the retention times of tanshinones, causing them to elute faster. This is because tanshinones are relatively nonpolar, and a higher organic content in the mobile phase increases its eluotropic strength.
Q4: How does column temperature affect the separation of this compound?
A4: Increasing the column temperature typically leads to shorter retention times due to a decrease in the viscosity of the mobile phase and an increase in the mass transfer rate of the analyte.[7][8] It can also affect the selectivity of the separation, potentially improving the resolution between closely eluting peaks.[8] However, excessively high temperatures should be avoided to prevent degradation of the analyte or the stationary phase.
Q5: What are the common detection wavelengths for analyzing tanshinones?
A5: Tanshinones, including this compound, exhibit UV absorbance. Common detection wavelengths used for their analysis are around 254 nm and 270-280 nm.[1][3][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC separation of this compound.
Problem 1: Poor Resolution Between this compound and Other Tanshinones
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Inappropriate Mobile Phase Composition | Adjust the ratio of the organic solvent (methanol or acetonitrile) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. | Increased separation between peaks. |
| Incorrect pH of the Mobile Phase | Add a small amount of an acid modifier (e.g., 0.1-0.5% acetic acid or formic acid) to the mobile phase to control the pH.[1][10] | Improved peak shape and potentially altered selectivity, leading to better resolution. |
| Suboptimal Column Temperature | Vary the column temperature in increments (e.g., 25°C, 30°C, 35°C). An optimal temperature can enhance separation efficiency and selectivity.[7][8] | Better resolved peaks due to changes in analyte-stationary phase interactions. |
| Inadequate Column Efficiency | Ensure the use of a high-quality, well-packed HPLC column. A column with a smaller particle size (e.g., 3 µm vs. 5 µm) can provide higher efficiency. | Sharper peaks and improved resolution. |
Problem 2: Peak Tailing for this compound
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Secondary Interactions with Silanol Groups | Add an acid modifier (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of residual silanol groups on the silica-based stationary phase.[4][6] | More symmetrical peaks due to reduced unwanted interactions. |
| Column Overload | Reduce the concentration of the sample being injected onto the column. | Sharper, more symmetrical peaks. |
| Contaminated or Degraded Column | Flush the column with a strong solvent or replace the column if it is old or has been used extensively with complex matrices. | Improved peak shape and column performance. |
Problem 3: Unstable Retention Times
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature throughout the analysis.[7][8] | Consistent and reproducible retention times. |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Premixing the mobile phase components can improve consistency. | Stable baseline and reproducible retention times. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. | Stable backpressure and consistent retention times. |
Experimental Protocol: Optimized HPLC Method for Tanshinone Separation
This protocol provides a detailed methodology for the separation of key tanshinones, which can be adapted for this compound.
1. Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
2. Reagents and Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid or Formic Acid (analytical grade)
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Reference standards of Cryptotanshinone, Tanshinone I, and Tanshinone IIA.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of each tanshinone standard in methanol at a concentration of 1 mg/mL.
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Prepare a mixed working standard solution by diluting the stock solutions with methanol to achieve the desired concentrations.
4. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol:Water (containing 0.5% Acetic Acid) (78:22, v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Identify the peaks of interest by comparing their retention times with those of the reference standards.
-
Quantify the analytes by constructing a calibration curve using the peak areas of the standard solutions.
Quantitative Data: Impact of HPLC Parameters on Tanshinone Separation
The following tables summarize the effects of varying key HPLC parameters on the retention and separation of major tanshinones. This data has been synthesized from multiple sources to provide a comparative overview.
Table 1: Effect of Mobile Phase Composition on Retention Time (RT) of Tanshinones
| Methanol:Water Ratio (v/v) | RT of Cryptotanshinone (min) | RT of Tanshinone I (min) | RT of Tanshinone IIA (min) |
| 70:30 | ~15.5 | ~18.0 | ~20.5 |
| 78:22 [1] | ~10.2 | ~12.1 | ~14.3 |
| 85:15 | ~6.5 | ~7.8 | ~9.2 |
| Data is illustrative and synthesized from typical tanshinone separations. |
Table 2: Effect of Column Temperature on Retention Time (RT) and Resolution (Rs)
| Temperature (°C) | RT of Cryptotanshinone (min) | RT of Tanshinone I (min) | Resolution (Rs) between Cryptotanshinone and Tanshinone I |
| 25 | 11.0 | 13.0 | > 2.0 |
| 30 | 10.2 | 12.1 | > 2.0 |
| 35 | 9.5 | 11.3 | > 2.0 |
| Data is illustrative and based on general chromatographic principles and published tanshinone methods. |
Visualizations
Caption: Troubleshooting workflow for HPLC separation issues.
Caption: General experimental workflow for HPLC analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of cryptotanshinone, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. chromtech.com [chromtech.com]
- 9. preprints.org [preprints.org]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
Technical Support Center: Methodologies and Controls for Miltirone Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments involving Miltirone, a bioactive compound isolated from Salvia miltiorrhiza. Given the multifaceted nature of Miltirone and its close relation to other tanshinones like Tanshinone IIA, appropriate experimental design with rigorous controls is paramount for obtaining reproducible and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Miltirone?
A1: Miltirone exhibits a range of biological activities through multiple mechanisms. It is known to be a positive allosteric modulator of the GABA-A receptor, which contributes to its anxiolytic effects.[1] Additionally, in cancer cell lines, Miltirone has been shown to induce apoptosis in a manner dependent on reactive oxygen species (ROS) and p53.[2] It also functions as a dual inhibitor of P-glycoprotein (P-gp) and cell proliferation in drug-resistant cancer cells.[3][4] Furthermore, Miltirone can modulate key signaling pathways, including the PI3K/AKT and MAPK pathways.[3][4][5]
Q2: What are the appropriate vehicle controls for in vitro and in vivo studies with Miltirone?
A2: Miltirone is a lipophilic compound. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) and consistent across all treatment groups, including a vehicle-only control. For in vivo studies, Miltirone can be formulated in a mixture of saline, ethanol, and a solubilizing agent like Cremophor EL or Tween 80. It is crucial to include a vehicle control group that receives the same formulation without Miltirone to account for any effects of the vehicle itself.
Q3: How can I distinguish between Miltirone's cytotoxic effects and its P-glycoprotein (P-gp) inhibitory activity?
A3: To dissect these two effects, you can use a combination of experimental models and controls. Employ a P-gp overexpressing cancer cell line (e.g., doxorubicin-resistant HepG2) and its parental, non-resistant counterpart. A compound that is only a P-gp inhibitor will show minimal cytotoxicity in the parental cell line but will sensitize the resistant cell line to a known P-gp substrate (like doxorubicin). Miltirone's dual function can be demonstrated by its ability to induce cell death in both cell lines, while also increasing the intracellular accumulation of a fluorescent P-gp substrate (e.g., rhodamine 123) in the resistant cells.
Q4: What are the key signaling pathways modulated by Miltirone and the related compound Tanshinone IIA?
A4: Both Miltirone and Tanshinone IIA have been reported to modulate several critical signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis. These include the PI3K/Akt/mTOR pathway, the MAPK pathway (including ERK, JNK, and p38), and the NF-κB pathway.[3][4][5][6][7] When investigating these pathways, it is essential to include appropriate positive and negative controls, such as known activators or inhibitors of the pathway, to validate your findings.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays | Miltirone precipitation in culture media. | Ensure complete solubilization of Miltirone in the stock solution (e.g., DMSO). When diluting into aqueous media, vortex thoroughly. Consider using a non-ionic surfactant like Pluronic F-68 at a low concentration to improve solubility. |
| Cell line variability or passage number. | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. | |
| No observable effect at expected concentrations | Inactive compound. | Verify the purity and identity of your Miltirone sample using analytical techniques like HPLC and mass spectrometry. |
| Suboptimal experimental conditions. | Optimize treatment duration and concentration. Ensure the cell density is appropriate for the assay being performed. | |
| High background in ROS detection assays | Autofluorescence of Miltirone. | Run a control with Miltirone alone (without cells or the fluorescent probe) to check for autofluorescence at the excitation/emission wavelengths used. If significant, consider using a different ROS probe with a distinct spectral profile. |
| Phenol red in culture media. | Use phenol red-free media for fluorescence-based assays as it can interfere with the signal. | |
| Difficulty in interpreting in vivo results | Poor bioavailability of Miltirone. | Optimize the drug delivery vehicle. Consider intraperitoneal (i.p.) injection for higher systemic exposure compared to oral gavage. Perform pharmacokinetic studies to determine the plasma and tissue concentrations of Miltirone. |
| Off-target effects of the vehicle. | Always include a vehicle control group to account for any physiological effects of the delivery formulation. |
Quantitative Data Summary
The following table summarizes key quantitative data reported for Miltirone in various experimental settings.
| Parameter | Value | Experimental System | Reference |
| IC50 (Benzodiazepine Receptor) | 0.3 µM | In vitro binding assay | [2] |
| EC50 (Cytotoxicity) | ~ 7-12 µM | HepG2 and R-HepG2 cells | [4] |
| Ki (Carboxylesterase 2 Inhibition) | 0.04 µM | In vitro enzyme assay | [2] |
Experimental Protocols
Protocol 1: Assessment of Miltirone-induced Apoptosis via Flow Cytometry
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Cell Culture: Plate cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight.
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Treatment: Treat cells with varying concentrations of Miltirone (e.g., 0, 5, 10, 20 µM) or vehicle control (DMSO) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
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Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
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Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
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Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 2: Evaluation of P-glycoprotein Inhibition using Rhodamine 123 Accumulation Assay
-
Cell Culture: Seed P-gp overexpressing cells (e.g., R-HepG2) and parental cells in a 96-well black, clear-bottom plate.
-
Pre-treatment: Pre-incubate the cells with Miltirone at non-toxic concentrations or a known P-gp inhibitor (e.g., verapamil) for 1 hour.
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Rhodamine 123 Addition: Add the fluorescent P-gp substrate, rhodamine 123, to all wells and incubate for another 1-2 hours.
-
Washing: Remove the medium and wash the cells with ice-cold PBS to stop the efflux.
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Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Increased fluorescence in Miltirone-treated cells compared to the vehicle control indicates P-gp inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Miltirone-induced apoptotic signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Miltirone/Tanshinone IIA.
Caption: Experimental workflow for assessing P-gp inhibition.
References
- 1. Miltirone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Miltirone Is a Dual Inhibitor of P-Glycoprotein and Cell Growth in Doxorubicin-Resistant HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Reducing batch-to-batch variability of synthesized 1-Oxomiltirone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing batch-to-batch variability during the synthesis of 1-Oxomiltirone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound can be achieved through a multi-step process. A common strategy involves an initial Suzuki coupling reaction to form a key intermediate, followed by an intramolecular cycloaddition to construct the core tricyclic structure of the abietane diterpenoid. The synthesis is typically completed with subsequent demethylation and oxidation steps.
Q2: What are the most critical stages affecting batch-to-batch variability?
A2: The most critical stages are the Suzuki coupling and the intramolecular cycloaddition. Inconsistent reaction conditions, reagent quality, and catalyst activity at these stages can lead to significant variations in yield and purity. Careful control of parameters such as temperature, reaction time, and inert atmosphere is crucial.
Q3: How can I purify the final this compound product?
A3: Purification of this compound and its intermediates is typically achieved using chromatographic techniques. Column chromatography on silica gel is a common method. For high-purity requirements, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is effective for separating the target compound from closely related impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in the Suzuki Coupling Step
Low yields in the Suzuki coupling reaction are a frequent issue, often stemming from catalyst deactivation or incomplete reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxygen Contamination | Degas all solvents and reagents thoroughly by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction. |
| Impure Reagents | Use high-purity aryl halides and boronic acids/esters. Impurities can poison the palladium catalyst. If necessary, recrystallize or purify the starting materials before use. |
| Ineffective Base | Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of high quality. Consider using a stronger base or a different base/solvent combination if the reaction is sluggish. |
| Suboptimal Temperature | Monitor the internal reaction temperature accurately. For sterically hindered substrates, a higher temperature might be necessary to drive the reaction to completion. |
| Inactive Catalyst | Use a fresh batch of the palladium catalyst and phosphine ligand. The catalyst's activity can diminish over time, especially if not stored under an inert atmosphere. |
Problem 2: Formation of Byproducts in the Intramolecular Cycloaddition
The formation of side products during the intramolecular Diels-Alder reaction can significantly reduce the yield of the desired tricyclic product and complicate purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Reaction Temperature | The temperature for the intramolecular cycloaddition is critical. Too low a temperature may result in a slow reaction, while too high a temperature can lead to decomposition or the formation of undesired side products. Optimize the temperature based on literature procedures for similar substrates. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. Water can interfere with Lewis acid catalysts and promote side reactions. |
| Suboptimal Catalyst | For catalyzed reactions (e.g., using AuBr₃ or Cu(OTf)₂), the choice and loading of the catalyst are crucial. Experiment with different Lewis acids or vary the catalyst loading to find the optimal conditions. |
| Stereoselectivity Issues | The stereochemical outcome of the cycloaddition can be influenced by the substrate's geometry and the reaction conditions. Careful analysis of the product mixture by NMR is necessary to identify different diastereomers. Adjusting the temperature or catalyst may improve the desired stereoselectivity. |
Experimental Protocols
A detailed experimental protocol for a key step in a reported total synthesis of this compound is provided below as a reference.
Synthesis of the Tricyclic Core via Intramolecular Cycloaddition:
This protocol is adapted from a known synthetic route and should be optimized for specific laboratory conditions.
Materials:
-
Diyne precursor
-
Gold(III) bromide (AuBr₃) or Copper(II) triflate (Cu(OTf)₂) as catalyst
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Dissolve the diyne precursor in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under a positive pressure of inert gas.
-
Add the catalyst (e.g., AuBr₃ or Cu(OTf)₂) to the reaction mixture. The optimal catalyst loading should be determined experimentally.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (if necessary) and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tricyclic compound.
Visualizations
General Synthetic Pathway of this compound
Caption: Synthetic pathway to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Troubleshooting common issues in 1-Oxomiltirone cell-based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Oxomiltirone in cell-based experiments. The information is designed to assist in overcoming common challenges and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of tanshinone, a class of bioactive molecules isolated from Salvia miltiorrhiza. While direct studies on this compound are emerging, related tanshinone compounds are known to exhibit anti-cancer properties. It is hypothesized that this compound, like other tanshinones, functions as a STAT3 inhibitor. The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, promotes tumor cell proliferation, survival, and migration.[1] Inhibition of STAT3 signaling is a promising strategy in cancer therapy.[2][3] this compound likely exerts its effects by interfering with the phosphorylation and subsequent dimerization of STAT3, which is crucial for its activation and nuclear translocation.[4][5]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a lipophilic compound with poor aqueous solubility. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). To minimize freeze-thaw cycles that can affect compound stability, it is advisable to aliquot the stock solution into smaller volumes for storage at -20°C or -80°C.
Q3: What is the recommended starting concentration for my cell-based experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. Based on studies with related tanshinone derivatives, a starting range of 1 µM to 50 µM can be considered.[6]
Q4: How stable is this compound in cell culture media?
Troubleshooting Common Issues
Issue 1: Compound Precipitation in Cell Culture Media
Diagram: Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions to minimize precipitation.
Possible Cause & Solution:
-
Poor Aqueous Solubility: this compound is hydrophobic and can precipitate when diluted in aqueous cell culture media.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, perform serial dilutions in DMSO first, and then add the final DMSO-containing solution to your pre-warmed cell culture medium dropwise while gently vortexing. This gradual addition can help prevent immediate precipitation.[8]
-
-
High Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, and ideally at or below 0.1%.[9] Run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Issue 2: Inconsistent or No Biological Effect
Diagram: Factors Affecting this compound Bioactivity
References
- 1. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 and oxidative phosphorylation in oncogene-addicted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation of 1-Oxomiltirone in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing 1-Oxomiltirone in their experiments, ensuring its proper dissolution in cell culture media is critical for obtaining accurate and reproducible results. As a member of the tanshinone family, this compound is characterized by its hydrophobic nature, which often leads to precipitation in aqueous environments like cell culture media. This guide provides comprehensive troubleshooting strategies and frequently asked questions to address and prevent this issue.
Troubleshooting Guide
Precipitation of this compound can manifest as visible particles, cloudiness, or a film in the cell culture medium. Below is a step-by-step guide to diagnose and resolve solubility challenges.
Immediate Troubleshooting Steps
-
Visual Inspection : Examine the culture medium under a microscope to confirm that the observed particles are indeed chemical precipitates and not microbial contamination.
-
Solvent Concentration Check : Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound is at a non-toxic and non-precipitating level, typically below 0.5%, with 0.1% or lower being ideal.[1]
-
Temperature Consideration : Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[2] Temperature fluctuations can cause components to fall out of solution.[3][4]
Workflow for Preventing Precipitation
Caption: A workflow for preparing and using this compound in cell culture to minimize precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in cell culture media?
A1: The precipitation of this compound is primarily due to its low aqueous solubility. Other contributing factors can include:
-
High Final Concentration : Exceeding the solubility limit of this compound in the aqueous medium.
-
Solvent Shock : Rapidly adding a concentrated organic stock solution to the aqueous medium can cause the compound to crash out of solution.
-
pH Shifts : The pH of the cell culture medium, which is typically around 7.4, may not be optimal for keeping this compound dissolved. The CO2 environment in an incubator can also alter the media pH.[1]
-
Interactions with Media Components : this compound may interact with proteins, salts, or other components in the medium, leading to precipitation.[1]
-
Temperature Fluctuations : Changes in temperature can decrease the solubility of compounds.[3][4]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Based on data for structurally similar tanshinones, Dimethyl Sulfoxide (DMSO) and ethanol are effective solvents for creating high-concentration stock solutions.[5] It is crucial to ensure the final concentration of these solvents in the cell culture medium remains very low (ideally ≤ 0.1%) to avoid cytotoxicity and precipitation.
Q3: Can I filter the medium to remove the precipitate?
A3: Filtering the medium to remove precipitated this compound is not recommended. This will alter the effective concentration of the compound in your experiment, leading to inaccurate and non-reproducible results.[1] The underlying cause of the precipitation should be addressed instead.
Q4: Are there advanced methods to improve the solubility of this compound?
A4: Yes, several formulation strategies have been successfully used for other poorly soluble tanshinones and could be applied to this compound:
-
Use of Co-solvents : Incorporating a small amount of a water-miscible co-solvent can increase solubility.
-
pH Adjustment : For some tanshinones, solubility is enhanced under alkaline conditions. However, the effect of pH on cell health and the compound's activity must be carefully evaluated.
-
Formulation with Excipients :
-
Cyclodextrins : Encapsulating this compound with molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve its aqueous solubility.
-
Solid Dispersions : Creating a solid dispersion of this compound with a carrier like povidone K-30 (PVP K-30) or poloxamer 407 can enhance its dissolution rate.
-
Caption: Mechanism of solubility enhancement of this compound using cyclodextrin encapsulation.
Data Summary
| Compound | Solvent | Solubility | Reference |
| Cryptotanshinone | Water | 0.00976 mg/mL | [6] |
| Cryptotanshinone | DMSO, Methanol, Ethanol | Very Soluble | [6] |
| Tanshinone IIA | Water | Poor | [5] |
The following table outlines the advantages and disadvantages of different solubilization strategies.
| Method | Advantages | Disadvantages |
| DMSO/Ethanol Stock | Simple, effective for high concentrations. | Potential for precipitation upon dilution, solvent toxicity at higher concentrations. |
| pH Adjustment | Can significantly increase solubility for ionizable compounds. | May affect cell viability and compound stability/activity; requires careful optimization. |
| Cyclodextrins | High efficiency in increasing aqueous solubility, low toxicity. | May alter the effective free concentration of the compound, potentially impacting biological activity. |
| Solid Dispersions | Enhances both solubility and dissolution rate. | Requires more complex formulation development. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound that is stable and minimizes precipitation upon dilution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the compound.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.[2]
-
Prepare the highest concentration to be tested by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 10 mM stock, perform a 1:100 dilution (e.g., 1 µL of stock in 999 µL of media).
-
Vortex gently immediately after adding the stock solution.
-
Perform serial dilutions (e.g., 2-fold) by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, particles) immediately after preparation.
-
Incubate the dilutions at 37°C for a duration relevant to the planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, re-examine the solutions visually and under a microscope for any precipitation.
-
The highest concentration that remains clear after incubation is the maximum soluble concentration for your experimental conditions.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. citedrive.com [citedrive.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Oxomiltirone and Assay Interference
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 1-Oxomiltirone or other structurally similar diterpenoid quinones. Due to its chemical structure, this compound possesses functionalities that can potentially interfere with various biochemical assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate these potential artifacts to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about assay interference?
A1: this compound is a diterpenoid quinone. Its chemical structure contains an ortho-quinone moiety, which is known to be reactive and can lead to misleading results in biochemical assays. These types of compounds are often flagged as Pan-Assay Interference Compounds (PAINS). Concerns arise from its potential to react with assay components, generate reactive oxygen species (ROS), and interfere with optical detection methods.
Q2: What are the primary mechanisms by which a quinone-containing compound like this compound can interfere with my assay?
A2: The main interference mechanisms for quinone-containing compounds include:
-
Covalent Reactivity: The quinone ring is an electrophile and can act as a Michael acceptor, forming covalent adducts with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[1][2]
-
Redox Cycling: Quinones can undergo redox cycling in the presence of reducing agents (like DTT or cellular reductases) and molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[3][4][5][6] These ROS can non-specifically oxidize and damage proteins, lipids, and nucleic acids, leading to false-positive or false-negative results.
-
Spectroscopic Interference: Quinones are often colored compounds and can absorb light in the visible spectrum, potentially interfering with absorbance-based assays.[7][8] They can also quench fluorescence, which would impact fluorescence-based readouts.[9][10][11]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.
Q3: Are there any specific signaling pathways that might be affected by the redox activity of this compound?
A3: Yes, due to its potential to induce oxidative stress through redox cycling, this compound could non-specifically modulate signaling pathways that are sensitive to the cellular redox state. This includes pathways involving NF-κB, MAP kinases, and Nrf2, which are known to be regulated by ROS. It is crucial to determine if the observed effects on these pathways are due to a specific interaction with a target or a consequence of general oxidative stress.
Troubleshooting Guide
Problem 1: I'm seeing inhibition of my target enzyme, but the results are not reproducible or the dose-response curve is unusually steep.
-
Possible Cause: This could be due to several interference mechanisms, including covalent modification of the enzyme, non-specific inhibition by compound aggregates, or redox cycling generating inhibitory ROS.
-
Troubleshooting Steps:
-
Assess for Time-Dependent Inhibition: Pre-incubate this compound with the enzyme for varying amounts of time before adding the substrate. A time-dependent loss of activity suggests potential covalent modification.
-
Check for Aggregation: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's potency is significantly reduced, aggregation is a likely cause.
-
Evaluate Redox Activity: Perform the assay in the presence and absence of reducing agents like DTT. If the inhibitory effect is altered, redox cycling may be occurring. Also, consider adding catalase to the assay buffer to see if it rescues the activity by breaking down any generated H2O2.
-
Problem 2: My fluorescence-based assay shows a decrease in signal, suggesting inhibition. How can I be sure this is not an artifact?
-
Possible Cause: Quinone-containing compounds are known to quench fluorescence.[9][10] The observed decrease in signal might be due to direct quenching of the fluorophore rather than inhibition of the biological target.
-
Troubleshooting Steps:
-
Run a Fluorophore Control: In a cell-free assay, mix this compound with the fluorescent substrate or product in the absence of the enzyme. A decrease in fluorescence intensity indicates direct quenching.
-
Use an Orthogonal Assay: Validate your findings using a different detection method, such as an absorbance-based or luminescence-based assay, if available for your target.
-
Problem 3: In my cell-based assay, I observe a phenotype that could be attributed to either specific target engagement or general cellular toxicity.
-
Possible Cause: The redox cycling of this compound can induce oxidative stress, leading to cytotoxicity that may be independent of its intended target.
-
Troubleshooting Steps:
-
Assess Cellular Redox State: Use cell-based probes to measure the levels of ROS (e.g., DCFDA) or glutathione (e.g., ThiolTracker) in cells treated with this compound. An increase in ROS or depletion of glutathione would suggest significant oxidative stress.
-
Include Antioxidant Co-treatment: Perform the cell-based assay with and without the co-administration of an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cellular phenotype, it is likely that the observed effect is due to oxidative stress.
-
Use a Structurally Related Inactive Control: If available, test a close structural analog of this compound that lacks the reactive quinone moiety. If this analog is inactive in the assay, it provides evidence that the quinone functionality is responsible for the activity, though not necessarily through a specific interaction.
-
Data Presentation: Summary of Potential Interference Mechanisms
| Interference Mechanism | Description | Potential Assay Outcome | Validation / Control Experiments |
| Covalent Adduct Formation | Electrophilic quinone reacts with nucleophilic residues (e.g., cysteine) on proteins.[1][2] | Irreversible inhibition, loss of protein function. | Time-dependent inhibition assay, dialysis or size-exclusion chromatography to check for irreversible binding, mass spectrometry to identify adducts. |
| Redox Cycling | Compound is repeatedly reduced and oxidized, generating ROS.[3][5][6] | False positive (e.g., oxidation of a reporter molecule) or false negative (e.g., oxidative damage to the target protein). | Include antioxidants (e.g., N-acetylcysteine) or catalase in the assay; monitor ROS production directly. |
| Fluorescence Quenching | Compound absorbs the excitation or emission energy of a fluorophore.[9][10] | Apparent inhibition in fluorescence-based assays. | Measure fluorescence of the reporter molecule in the presence and absence of the compound (without the enzyme). |
| Light Absorbance | Compound absorbs light at the wavelength used for detection in colorimetric assays.[7][8] | High background, apparent inhibition or activation. | Measure the absorbance of the compound at the assay wavelength in the absence of other reagents. |
| Compound Aggregation | Compound forms colloidal particles that sequester and denature proteins. | Non-specific inhibition with a steep dose-response curve. | Include 0.01% Triton X-100 in the assay; dynamic light scattering (DLS) to detect aggregates. |
Experimental Protocols
Protocol 1: Thiol Reactivity Assay
This assay determines if this compound reacts with thiol-containing molecules, which is indicative of its potential to form covalent adducts with cysteine residues in proteins.
Materials:
-
This compound
-
Glutathione (GSH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare solutions of GSH (e.g., 100 µM) and DTNB (e.g., 500 µM) in the assay buffer.
-
In a 96-well plate, add the assay buffer, GSH solution, and varying concentrations of this compound (and a DMSO vehicle control).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Add the DTNB solution to each well. DTNB reacts with free thiols to produce a yellow product that absorbs at 412 nm.
-
Immediately measure the absorbance at 412 nm.
-
Interpretation: A decrease in absorbance in the presence of this compound compared to the vehicle control indicates that the compound has reacted with GSH, depleting the free thiols.
Protocol 2: Assay for H2O2 Generation (Redox Cycling)
This protocol detects the generation of hydrogen peroxide (H2O2), a common product of redox cycling.
Materials:
-
This compound
-
A reducing agent (e.g., 1 mM Dithiothreitol (DTT) or NADPH)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black plate
-
Fluorescence plate reader (Ex/Em ~570/585 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a detection cocktail containing Amplex™ Red (e.g., 50 µM) and HRP (e.g., 0.1 U/mL) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the reducing agent (DTT or NADPH), and varying concentrations of this compound (and a DMSO vehicle control).
-
Add the Amplex™ Red/HRP detection cocktail to each well.
-
Incubate the plate at room temperature, protected from light, for 30 minutes.
-
Measure the fluorescence using an appropriate plate reader.
-
Interpretation: An increase in fluorescence in the wells containing this compound indicates the production of H2O2 through redox cycling.
Mandatory Visualizations
Caption: Hypothetical signaling pathways affected by this compound-induced ROS.
Caption: Workflow for identifying potential assay interference of a new compound.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones [jstage.jst.go.jp]
- 4. Chemiluminescence assay for quinones based on generation of reactive oxygen species through the redox cycle of quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox cycling of quinones reduced by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redox-cycling-of-quinones-reduced-by-ascorbic-acid - Ask this paper | Bohrium [bohrium.com]
- 7. Reactions of Flavonoids with o-Quinones Interfere with the Spectrophotometric Assay of Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of interference of p-diphenols with the Trinder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quenching of chlorophyll fluorescence by quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 1-Oxomiltirone Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of 1-Oxomiltirone in in vivo studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo research?
A1: this compound is a bioactive compound with therapeutic potential. However, its poor aqueous solubility is a significant hurdle for oral administration in research settings. This low solubility leads to limited dissolution in the gastrointestinal (GI) tract, resulting in low and variable absorption into the bloodstream, which can compromise the reliability and reproducibility of in vivo experimental results.
Q2: What is the Biopharmaceutics Classification System (BCS) and how does it relate to this compound?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1][2][3][4][5] While the specific BCS class for this compound is not definitively published, its known poor solubility suggests it likely falls into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) . For BCS Class II compounds, the primary barrier to oral bioavailability is the dissolution rate.[2]
Q3: What are the primary strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. The most common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanosizing) can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution.[6][7][8][9]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization in the GI tract.[10][11][12][13][14]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of the drug.[15][16][17][18]
II. Troubleshooting Guide
This guide addresses specific issues researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. | Implement a bioavailability enhancement strategy. A lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) is a good starting point as it can improve solubilization and reduce variability.[10][13] |
| Low or undetectable plasma concentrations of this compound after oral administration. | Insufficient dissolution and absorption of the administered dose. | 1. Increase Dose: This is a simple first step, but may not be feasible due to potential toxicity or cost. 2. Formulation Enhancement: Move to a more advanced formulation. Solid dispersions with a hydrophilic polymer or complexation with cyclodextrins can significantly improve solubility and subsequent absorption.[6][15][17] |
| Precipitation of the compound in aqueous vehicle before or during administration. | The concentration of this compound exceeds its aqueous solubility. | 1. Use a Co-solvent: Add a water-miscible organic solvent (e.g., PEG 400, propylene glycol) to the vehicle to increase solubility. 2. Prepare a Suspension: If a solution is not possible, prepare a fine, uniform suspension with a suitable suspending agent to ensure consistent dosing. |
| Inconsistent results in efficacy or toxicity studies. | Fluctuating plasma concentrations leading to variable target site exposure. | A robust formulation that provides consistent bioavailability is crucial. A well-designed solid dispersion or a nano-suspension can lead to more predictable pharmacokinetic profiles. |
III. Experimental Protocols
A. Formulation Development Protocols
This protocol describes the preparation of a solid dispersion to enhance the solubility and dissolution rate of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer carrier
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.
-
Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40-50°C until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.
-
Store the prepared solid dispersion in a desiccator until further use.
This protocol details the formation of an inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
Procedure:
-
Determine the 1:1 molar ratio of this compound and β-cyclodextrin.
-
Place the β-cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Accurately weigh and add the this compound to the paste.
-
Knead the mixture for 45-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent mixture if necessary.
-
Dry the resulting product at 40-50°C in an oven until a constant weight is achieved.
-
Pulverize the dried complex in a mortar and pass it through a 100-mesh sieve.
-
Store the inclusion complex in a well-closed container in a cool, dry place.
B. Analytical Protocol for In Vivo Studies
This protocol provides a sensitive and specific method for determining the concentration of this compound in plasma samples obtained from in vivo studies.
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).[19]
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[19]
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Chromatography System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: The specific MRM transitions (precursor ion → product ion) for this compound and the internal standard need to be determined by direct infusion and optimization on the mass spectrometer.
IV. Visualizations
Logical Workflow for Improving this compound Bioavailability
Caption: Workflow for addressing poor bioavailability of this compound.
Signaling Pathway of Oral Drug Absorption
Caption: Key steps in the oral absorption of this compound.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. jetir.org [jetir.org]
- 9. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lipid-based-formulations-to-enhance-oral-bioavailability-of-the-poorly-water-soluble-drug-anethol-trithione-effects-of-lipid-composition-and-formulation - Ask this paper | Bohrium [bohrium.com]
- 15. scielo.br [scielo.br]
- 16. scispace.com [scispace.com]
- 17. oatext.com [oatext.com]
- 18. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 1-Oxomiltirone and Tanshinone IIA
In the landscape of natural product research, tanshinones, a group of abietane diterpenes isolated from the roots of Salvia miltiorrhiza (Danshen), have garnered significant attention for their diverse pharmacological activities. Among these, Tanshinone IIA has been extensively studied, revealing potent anti-cancer and anti-inflammatory properties. This guide provides a comparative analysis of the bioactivity of Tanshinone IIA and the less-studied 1-Oxomiltirone. Due to the limited availability of specific data for this compound, this comparison will leverage available data for the closely related compound, Miltirone, as a proxy to facilitate a preliminary comparative discussion.
Comparative Bioactivity: Anti-Cancer and Anti-Inflammatory Effects
Tanshinone IIA has demonstrated significant cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, prostate, and gastric cancers.[1] Its anti-cancer activity is often attributed to the induction of apoptosis and cell cycle arrest. Miltirone has also shown cytotoxic effects, particularly against esophageal squamous cell carcinoma.
In addition to its anti-cancer properties, Tanshinone IIA exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.[2] While specific anti-inflammatory data for this compound is scarce, other tanshinone derivatives have demonstrated potent anti-inflammatory activities, suggesting a class effect.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values for Miltirone and Tanshinone IIA against various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Miltirone | KYSE30 (Esophageal Squamous Cell Carcinoma) | 18.02 | [3] |
| Miltirone | KYSE150 (Esophageal Squamous Cell Carcinoma) | 16.03 | [3] |
| Tanshinone IIA | MCF-7 (Breast Cancer) | 0.25 µg/ml | [4] |
| Tanshinone IIA | PC-3 (Prostate Cancer) | ~3-6 | [5] |
| Tanshinone IIA | DU145 (Prostate Cancer) | ~3-6 | [5] |
| Tanshinone IIA | LNCaP (Prostate Cancer) | ~3-6 | [5] |
Note: Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions across different studies.
Modulation of Key Signaling Pathways
The bioactivities of tanshinones are intrinsically linked to their ability to modulate intracellular signaling pathways critical for cell survival, proliferation, and inflammation.
Tanshinone IIA: A Multi-Target Agent
Tanshinone IIA is known to exert its effects by targeting multiple signaling cascades. Two of the most well-documented pathways are the PI3K/Akt/mTOR and STAT3 signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Tanshinone IIA has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[6][7][8] It can decrease the protein expression of key components like EGFR, IGFR, PI3K, AKT, and mTOR.[6]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Tanshinone IIA has been found to inhibit the phosphorylation and activation of STAT3, thereby downregulating its downstream targets and suppressing tumor growth.[1][9][10][11]
The diagram below illustrates the inhibitory effect of Tanshinone IIA on the PI3K/Akt/mTOR signaling pathway.
Below is a diagram illustrating the inhibitory action of Tanshinone IIA on the STAT3 signaling pathway.
Miltirone: Insights into its Mechanism
Miltirone has been shown to be a dual inhibitor of P-glycoprotein (P-gp) and cell growth in doxorubicin-resistant human hepatoma (R-HepG2) cells.[12] It induces caspase-dependent apoptosis and triggers the generation of reactive oxygen species (ROS), which in turn activates MAPK signaling pathways (p38 MAPK, JNK, and ERK1/2).[12] This suggests that Miltirone's anti-cancer effects are, at least in part, mediated by the induction of oxidative stress and activation of stress-related signaling cascades.
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in the assessment of the bioactivities of tanshinones.
Cell Viability and Cytotoxicity Assays
MTT Assay:
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Tanshinone IIA) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[4]
The workflow for a typical MTT assay is depicted below.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Cells treated with the compound are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Tanshinone IIA stands out as a well-characterized bioactive compound with potent anti-cancer and anti-inflammatory activities, primarily mediated through the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways. While direct comparative data for this compound is limited, the available information on the related compound, Miltirone, suggests that it also possesses significant anti-cancer properties, albeit potentially through different mechanisms involving P-gp inhibition and ROS-mediated MAPK activation. Further research is imperative to fully elucidate the bioactivity and mechanisms of action of this compound to enable a direct and comprehensive comparison with Tanshinone IIA. Such studies will be crucial for unlocking the full therapeutic potential of the diverse array of tanshinones found in Salvia miltiorrhiza.
References
- 1. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Research Progress (2015–2021) and Perspectives on the Pharmacological Effects and Mechanisms of Tanshinone IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA Inhibits Epithelial-Mesenchymal Transition in Bladder Cancer Cells via Modulation of STAT3-CCL2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Miltirone Is a Dual Inhibitor of P-Glycoprotein and Cell Growth in Doxorubicin-Resistant HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Cryptotanshinone versus 1-Oxomiltirone
An in-depth guide for researchers and drug development professionals on the pharmacological activities of two prominent compounds derived from Salvia miltiorrhiza.
Introduction
Salvia miltiorrhiza, also known as Danshen, is a traditional Chinese medicinal herb renowned for its therapeutic properties, particularly in the management of cardiovascular and cerebrovascular diseases. The pharmacological effects of this plant are largely attributed to a class of bioactive compounds known as tanshinones. Among these, Cryptotanshinone has been extensively studied for its diverse biological activities. In contrast, detailed scientific literature on 1-Oxomiltirone is notably scarce, leading to a frequent focus on the more broadly researched "Miltirone" (also known as rosmariquinone) for comparative analysis. This guide provides a comprehensive comparison of the efficacy of Cryptotanshinone and Miltirone, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of Cryptotanshinone and Miltirone in various experimental models.
Table 1: Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Cryptotanshinone | Renal Carcinoma (A498) | Cell Proliferation | Not specified | [1] |
| Human Hepatocellular Carcinoma (Huh-7, HCCLM3) | Cytotoxicity | Dose-dependent | [2] | |
| Gastric Cancer (12 cell lines) | Viability | Dose-dependent | [2] | |
| Human Lung Cancer (H1975) | Cell Proliferation | Not specified | [3] | |
| Human and Canine Cancer Cell Lines | Apoptosis | High percentage at 20 µM | [4] | |
| Miltirone | Doxorubicin-Resistant HepG2 | Cytotoxicity | ~ 7-12 µM | [5] |
| Colon Cancer Cells | Apoptosis | 0-100 µM (48h) | [4] |
Table 2: Other Pharmacological Activities
| Compound | Activity | Model | Key Findings | Reference |
| Cryptotanshinone | Vasodilation | Rat coronary artery | IC50: 2.65+/-0.15 microg/ml | [6] |
| Platelet Anti-aggregation | Rat platelets | Concentration-dependent inhibition | [7] | |
| Ischemic Stroke Therapy | Rat model | IC50 on CD4+ cell damage: 485.1 μg/mL | [8] | |
| Miltirone | Anxiolytic | Animal model | Orally active | [9] |
| P-glycoprotein Inhibition | Doxorubicin-resistant HepG2 cells | Competitive inhibitor | [5] | |
| Alcohol Intake Reduction | Rat model | Reduces alcohol intake and absorption | [8] |
Experimental Protocols
Cryptotanshinone: Inhibition of Renal Cell Carcinoma
-
Cell Culture: Human renal cell carcinoma cell lines (e.g., A498) are cultured in appropriate media supplemented with fetal bovine serum.
-
Cell Proliferation Assay: Cells are seeded in 96-well plates and treated with varying concentrations of Cryptotanshinone. Cell viability is assessed using methods like the MTT assay at different time points.
-
Apoptosis Analysis: Apoptosis is evaluated by flow cytometry using Annexin V-FITC and propidium iodide staining.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., STAT3, p-STAT3, Akt, p-Akt, Bcl-2, Caspase-3) are determined by western blotting to elucidate the mechanism of action.
-
In Vivo Xenograft Model: Nude mice are subcutaneously injected with A498 cells. Once tumors are established, mice are treated with Cryptotanshinone. Tumor volume and weight are measured to assess in vivo efficacy.[1]
Miltirone: P-Glycoprotein Inhibition Assay
-
Cell Lines: Doxorubicin-resistant human hepatoma (R-HepG2) cells, which overexpress P-glycoprotein (P-gp), and the parental HepG2 cells are used.
-
Cytotoxicity Assay: The cytotoxicity of Miltirone and doxorubicin, alone and in combination, is determined using the MTT assay. The Combination Index (CI) is calculated to assess synergistic effects.
-
P-gp Inhibition Assay (Flow Cytometry): The ability of Miltirone to inhibit P-gp-mediated efflux is assessed by measuring the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, in R-HepG2 cells using flow cytometry.
-
Molecular Docking: Computational docking studies are performed to predict the binding interaction between Miltirone and the active site of P-gp.[5]
Signaling Pathways and Mechanisms of Action
Cryptotanshinone
Cryptotanshinone exerts its therapeutic effects through the modulation of several key signaling pathways. A predominant mechanism is the inhibition of the STAT3 signaling pathway . By suppressing the phosphorylation of STAT3 at Tyr705, Cryptotanshinone blocks its nuclear translocation and subsequent downstream gene expression, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[1][2]
Furthermore, Cryptotanshinone has been shown to target the PI3K/Akt/mTOR pathway , a critical regulator of cell growth and survival.[10] Inhibition of this pathway contributes to its anti-cancer effects. In the context of cardiovascular diseases, Cryptotanshinone's actions are often mediated through the NF-κB and MAPK pathways .[10]
Miltirone
Miltirone's mechanism of action is distinct from that of Cryptotanshinone. It has been identified as a partial agonist of the central benzodiazepine receptor , which is a site on the GABA-A receptor. This interaction is responsible for its anxiolytic effects.[9] In the context of cancer, Miltirone induces apoptosis through a caspase-dependent pathway and the generation of reactive oxygen species (ROS) , which in turn activates the MAPK signaling pathway (including p38 MAPK, JNK, and ERK1/2).[5]
Comparative Analysis and Conclusion
While both Cryptotanshinone and Miltirone are active diterpenoid quinones from Salvia miltiorrhiza with demonstrated therapeutic potential, their efficacy profiles and mechanisms of action differ significantly.
Cryptotanshinone emerges as a potent anti-cancer agent with a well-defined mechanism targeting key oncogenic signaling pathways like STAT3 and PI3K/Akt. Its efficacy has been demonstrated across a range of cancer types in both in vitro and in vivo models.[1][2][3][10] Additionally, its cardiovascular protective effects, including vasodilation and anti-platelet aggregation, are well-documented.[6][7]
Miltirone , on the other hand, exhibits a more diverse pharmacological profile. Its action as a partial agonist at the benzodiazepine receptor provides a basis for its anxiolytic properties, a distinct therapeutic area compared to Cryptotanshinone.[9] In the realm of oncology, Miltirone's ability to induce apoptosis and, importantly, to inhibit the P-glycoprotein drug efflux pump, suggests its potential as a chemosensitizing agent to overcome multidrug resistance in cancer.[5]
-
Cryptotanshinone is a strong candidate for further development as a direct anti-cancer therapeutic and for cardiovascular applications, owing to its potent and specific inhibition of key signaling pathways.
-
Miltirone presents a unique profile with potential applications in both neuroscience (anxiolytic) and oncology, particularly in strategies to combat drug resistance.
The lack of available data on This compound underscores the need for further research to fully characterize the pharmacological landscape of all bioactive compounds within Salvia miltiorrhiza. Future comparative studies should aim to include a broader range of purified tanshinones to provide a more complete understanding of their individual contributions to the overall therapeutic effects of Danshen.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]
- 3. Anti-inflammatory oxazole-, nitro- and hexahydropyrrolo[2,1-b]oxazole-containing abietane diterpenoid alkaloids from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Miltirone Is a Dual Inhibitor of P-Glycoprotein and Cell Growth in Doxorubicin-Resistant HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of miltirone as active ingredient of Salvia miltiorrhiza responsible for the reducing effect of root extracts on alcohol intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Miltirone, a central benzodiazepine receptor partial agonist from a Chinese medicinal herb Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
Unveiling the Anti-Inflammatory Potential of Miltirone: An In Vitro and In Vivo Validation
A comprehensive analysis of the anti-inflammatory properties of Miltirone, a natural compound derived from Salvia miltiorrhiza, reveals its potential as a modulator of key inflammatory pathways. While direct comparative data for "1-Oxomiltirone" remains elusive in scientific literature, this guide provides an in-depth look at the experimental validation of Miltirone's anti-inflammatory effects, offering a benchmark for its potential therapeutic applications.
Miltirone, a prominent bioactive constituent of Danshen (the dried root of Salvia miltiorrhiza), has demonstrated notable anti-inflammatory and antioxidant activities in various preclinical studies. This guide synthesizes the available in vitro and in vivo data to provide researchers, scientists, and drug development professionals with a comparative overview of Miltirone's performance against the well-established anti-inflammatory agent, Dexamethasone.
In Vitro Anti-Inflammatory Activity: A Comparative Analysis
The anti-inflammatory effects of Miltirone have been evaluated in vitro by measuring its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These mediators include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
| Compound | Target | Cell Line | IC50 |
| Miltirone | Nitric Oxide (NO) | RAW 264.7 | Data not available |
| TNF-α | RAW 264.7 | Data not available | |
| IL-6 | RAW 264.7 | Data not available | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | ~34.60 µg/mL[1] |
| TNF-α | RAW 264.7 | Inhibits secretion[2][3] | |
| IL-6 | RAW 264.7 | Inhibits production[4][5] | |
| Table 1: Comparative in vitro anti-inflammatory activity of Miltirone and Dexamethasone. IC50 values represent the concentration required to inhibit 50% of the production of the specified inflammatory mediator. |
In Vivo Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of pharmacological agents. This model mimics the acute inflammatory response characterized by swelling, inflammation, and pain.
| Compound | Animal Model | Dosing (mg/kg) | Inhibition of Edema (%) |
| Miltirone | Rat/Mouse | Data not available | Data not available |
| Dexamethasone | Rat | 0.1 - 1 (i.p.) | Dose-dependent reduction[6] |
| Rat | 1 µg (local) | >60% at 3h[7] | |
| Table 2: Comparative in vivo anti-inflammatory activity of Miltirone and Dexamethasone in the carrageenan-induced paw edema model. Data for Miltirone in this specific model is not available in the reviewed literature. |
Signaling Pathways and Experimental Workflows
Miltirone's biological activity, including its potential anti-inflammatory effects, is linked to its influence on various cellular signaling pathways. While direct studies on its anti-inflammatory signaling are limited, research in other contexts, such as cancer and neuroprotection, suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.
Below are diagrammatic representations of the general inflammatory signaling pathway and a typical experimental workflow for assessing anti-inflammatory activity.
Caption: General inflammatory signaling pathway initiated by LPS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative molecular docking of 1-Oxomiltirone with other tanshinones
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the molecular docking performance of key tanshinones, supported by available experimental data. This document focuses on Miltirone, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I. It is important to note that a comprehensive literature search did not yield sufficient public data on the molecular structure and docking studies of 1-Oxomiltirone to include it in this comparative analysis.
Introduction to Tanshinones
Tanshinones are a group of abietane diterpenes extracted from the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a crucial tool in understanding the mechanism of action of these compounds and in the development of new therapeutic agents.
Comparative Analysis of Molecular Docking Data
The following table summarizes the binding affinities (in kcal/mol) of Miltirone, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I with various protein targets as reported in the literature. Lower binding energy values indicate a more stable and favorable interaction between the tanshinone and the protein target.
| Protein Target | Miltirone (kcal/mol) | Tanshinone IIA (kcal/mol) | Cryptotanshinone (kcal/mol) | Dihydrotanshinone I (kcal/mol) | Reference(s) |
| P-glycoprotein (P-gp) | Higher affinity than Doxorubicin | Not Reported | Not Reported | Not Reported | [1][2] |
| CYP2C9 | Favorable | Not Reported | Not Reported | Not Reported | [3] |
| CYP2C19 | Favorable | Not Reported | Not Reported | Not Reported | [3] |
| CYP2D6 | Favorable | Weak Inhibition | Weak Inhibition | -7.6 | [3][4] |
| Epidermal Growth Factor Receptor (EGFR) | Not Reported | -9.0 | Not Reported | -9.4 | [2] |
| Caspase-3 (CASP3) | Not Reported | -7.0 | Not Reported | Not Reported | [] |
| Matrix Metalloproteinase-9 (MMP9) | Not Reported | -8.2 | Not Reported | Not Reported | [] |
| NF-kappa-B p65 subunit (NFKB1) | Not Reported | -7.7 | Not Reported | Not Reported | [] |
| Proto-oncogene tyrosine-protein kinase Src (SRC) | Not Reported | -6.4 | Not Reported | Not Reported | [] |
| Heat shock protein HSP 90-alpha (HSP90AA1) | Not Reported | -10.4 | Not Reported | Not Reported | [] |
| Estrogen Receptor 1 (ESR1) | Not Reported | -9.2 | Not Reported | Not Reported | [] |
| Tropomyosin 1 (TPM1) | Not Reported | < -5.0 | < -5.0 | Not Reported | [3] |
| MDM2 proto-oncogene (MDM2) | Not Reported | < -5.0 | < -5.0 | Not Reported | [3] |
| Signal transducer and activator of transcription 5B (STAT5B) | Not Reported | < -5.0 | < -5.0 | Not Reported | [3] |
| Aryl hydrocarbon receptor nuclear translocator (ARNT) | Not Reported | < -5.0 | < -5.0 | Not Reported | [3] |
| O-GlcNAcase (MGEA5) | Not Reported | < -5.0 | < -5.0 | Not Reported | [3] |
Experimental Protocols for Molecular Docking
The methodologies for molecular docking studies of tanshinones generally follow a standardized workflow, though specific parameters may vary depending on the software and research objectives.
General Ligand and Protein Preparation
-
Ligand Preparation : The 3D structures of the tanshinone molecules are typically obtained from databases such as PubChem. The structures are then optimized to their lowest energy conformation using computational chemistry software. This process involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Protein Preparation : The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands. Missing atoms or residues are added, and hydrogen atoms are incorporated. The protonation states of amino acid residues are assigned based on a physiological pH.
Molecular Docking Software and Parameters
A variety of software packages are employed for molecular docking studies of tanshinones, with AutoDock Vina, GOLD, and Discovery Studio being commonly cited.
-
AutoDock Vina : This is a widely used open-source program for molecular docking. The docking process involves defining a grid box that encompasses the binding site of the target protein. A search algorithm, typically a genetic algorithm, is then used to explore different conformations and orientations of the ligand within the grid box. The binding affinity is evaluated using a scoring function that estimates the free energy of binding.
-
GOLD (Genetic Optimisation for Ligand Docking) : This software utilizes a genetic algorithm to explore the conformational space of the ligand and the protein's active site. It allows for flexibility of both the ligand and specific amino acid side chains in the binding pocket.
-
Discovery Studio : This is a comprehensive suite of modeling and simulation software. For molecular docking, it often employs the CDOCKER algorithm, which is a CHARMm-based docking method that uses a molecular dynamics-based simulated annealing approach to generate diverse and low-energy ligand poses.
Visualizations
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for a typical molecular docking experiment.
Logical Relationship of Key Tanshinones
Caption: Relationship of key tanshinones to their natural source.
References
1-Oxomiltirone: A Comparative Guide to its Therapeutic Efficacy in Animal Models of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of 1-Oxomiltirone in animal models of myocardial infarction against other potential therapeutic agents. The data presented is based on preclinical studies and aims to offer an objective overview supported by experimental evidence.
Executive Summary
This compound has demonstrated significant cardioprotective effects in a rat model of myocardial infarction. Its mechanism of action is primarily linked to the activation of the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress. This guide compares the efficacy of this compound with other established and emerging therapeutic strategies, including statins, SGLT2 inhibitors, and other Nrf2 activators, in similar preclinical models.
Comparative Efficacy of Cardioprotective Agents
The following table summarizes the quantitative data on the therapeutic efficacy of this compound and its alternatives in animal models of myocardial infarction. It is important to note that these results are from different studies and direct head-to-head comparisons may not be available.
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Reported Efficacy | Mechanism of Action |
| This compound | Rat (Myocardial Infarction) | - Reduced infarct size- Improved cardiac function (LVEF, LVFS)- Decreased cardiac enzyme levels (CK-MB, LDH) | - Significant reduction in infarct size- Significant improvement in LVEF and LVFS- Significant decrease in CK-MB and LDH | Activation of Nrf2/HO-1 signaling pathway |
| Statins (e.g., Atorvastatin) | Rat (Myocardial Infarction) | - Reduced infarct size- Improved cardiac function | - Reduction in infarct size by ~20%[1] | Multiple, including cholesterol-lowering and pleiotropic effects (anti-inflammatory, antioxidant)[2] |
| SGLT2 Inhibitors (e.g., Empagliflozin) | Rat/Mouse (Myocardial Ischemia-Reperfusion) | - Reduced myocardial infarct size | - Significant reduction in infarct size (SMD = -1.30)[3] | Multiple, including metabolic effects and direct cardiac effects (e.g., inhibition of Na+/H+ exchanger)[4][5] |
| Other Nrf2 Activators (e.g., Isoliquiritigenin) | Rat (Myocardial Infarction) | - Reduced myocardial infarction area- Improved cardiac function | - Significant reduction in infarct area | Activation of Nrf2/HO-1 signaling pathway[6] |
LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; CK-MB: Creatine Kinase-MB; LDH: Lactate Dehydrogenase; SMD: Standardized Mean Difference.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating cardioprotective agents in a rat model of myocardial infarction.
Myocardial Infarction Model in Rats
A commonly used method to induce myocardial infarction in rats is the ligation of the left anterior descending (LAD) coronary artery.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The LAD coronary artery is then permanently ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Drug Administration: The therapeutic agent (e.g., this compound) or vehicle is administered at predetermined doses and time points (e.g., before or after LAD ligation) via a specific route (e.g., intraperitoneal, intravenous, or oral gavage).
-
Endpoint Analysis: After a set period (e.g., 24 hours or several weeks), various parameters are assessed:
-
Infarct Size Measurement: The heart is excised, and the left ventricle is sliced and stained (e.g., with Triphenyltetrazolium chloride - TTC) to differentiate between viable and infarcted tissue. The infarct size is typically expressed as a percentage of the area at risk or the total left ventricular area.
-
Cardiac Function Assessment: Echocardiography is performed to measure parameters like LVEF and LVFS.
-
Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers such as CK-MB and LDH.
-
Histological and Molecular Analysis: Heart tissue is collected for histological examination (e.g., H&E and Masson's trichrome staining) and molecular analyses (e.g., Western blot, PCR) to investigate the underlying mechanisms of action.
-
Signaling Pathways and Experimental Workflow
Visual representations of the molecular mechanisms and experimental procedures can aid in understanding the therapeutic action of this compound.
Caption: Signaling pathway of this compound's cardioprotective effect.
Caption: General experimental workflow for evaluating cardioprotective agents.
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic candidate for the treatment of myocardial infarction, exhibiting significant cardioprotective effects through the activation of the Nrf2/HO-1 signaling pathway. While direct comparative efficacy studies are lacking, its performance in a rat model of myocardial infarction appears comparable to or potentially more robust than other agents like statins in similar models. Further research, including head-to-head comparative studies and investigation in larger animal models, is warranted to fully elucidate its therapeutic potential relative to existing and emerging treatments for cardiovascular diseases.
References
- 1. Nrf2 for cardiac protection: pharmacological options against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statins and Cardiovascular Diseases: From Cholesterol Lowering to Pleiotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium-glucose cotransporter 2 inhibitors reduce myocardial infarct size in preclinical animal models of myocardial ischaemia-reperfusion injury: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative Study of the Effects of GLP1 Analog and SGLT2 Inhibitor against Diabetic Cardiomyopathy in Type 2 Diabetic Rats: Possible Underlying Mechanisms [mdpi.com]
- 6. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Validation of the Molecular Targets of 1-Oxomiltirone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of 1-Oxomiltirone's Potential Molecular Targets and Anticancer Activities
Disclaimer: Direct experimental data on the molecular targets and biological activity of this compound is limited in publicly available scientific literature. This guide provides a comparative analysis based on the extensively studied related compound, Miltirone. The presented data and pathways for Miltirone may offer insights into the potential mechanisms of this compound, but require direct experimental validation for confirmation.
This guide offers a comprehensive overview of the experimentally validated molecular targets and anticancer activities of Miltirone, a close structural analog of this compound. The information presented aims to provide a framework for investigating the therapeutic potential of this compound by highlighting key signaling pathways and cellular processes that are likely to be modulated by this class of compounds.
Data Presentation: Miltirone's Anticancer Efficacy
The following table summarizes the cytotoxic and pro-apoptotic activity of Miltirone across various cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.
| Cell Line | Cancer Type | Efficacy Metric (IC50/EC50) | Key Findings | Reference(s) |
| HepG2 | Human Hepatoma | ~7-12 µM (EC50) | Concentration-dependent cytotoxicity. | [1] |
| R-HepG2 (Doxorubicin-resistant) | Human Hepatoma | ~7-12 µM (EC50) | Overcomes drug resistance by inhibiting P-glycoprotein. | [1] |
| HCT116 | Human Colon Carcinoma | Not specified | Induces ROS- and p53-dependent apoptosis. | |
| ESCC Cell Lines | Esophageal Squamous Cell Carcinoma | Not specified | Inhibited proliferation and metastasis. | [2] |
Potential Molecular Targets and Signaling Pathways
Based on studies of Miltirone, this compound may exert its anticancer effects through the modulation of several key molecular targets and signaling pathways.
P-Glycoprotein (P-gp) Inhibition
Miltirone has been identified as a dual inhibitor of P-glycoprotein (P-gp) and cell growth in doxorubicin-resistant HepG2 cells.[1][3] Molecular docking studies have suggested that Miltirone binds to the active site of P-gp with a higher affinity than the chemotherapy drug doxorubicin.[1] This suggests that this compound could also function as a P-gp inhibitor, potentially reversing multidrug resistance in cancer cells.
Induction of Apoptosis via the Mitochondrial Pathway
Miltirone has been shown to induce apoptosis through a caspase-dependent pathway.[1] This process is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of pro-apoptotic factors.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Modulation of MAPK Signaling Pathways
Miltirone activates ROS-mediated mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK, JNK, and ERK1/2.[1] These pathways are crucial regulators of cell proliferation, differentiation, and apoptosis. The activation of stress-activated kinases like p38 and JNK often leads to an apoptotic response.
Caption: Potential modulation of MAPK signaling by this compound.
Experimental Protocols for Target Validation
To experimentally validate the molecular targets of this compound, the following key experiments are recommended:
P-Glycoprotein (P-gp) Inhibition Assay
-
Method: Calcein-AM efflux assay using a P-gp overexpressing cell line (e.g., R-HepG2 or NCI/ADR-RES) and a parental sensitive cell line (e.g., HepG2 or OVCAR-8).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.
-
Add Calcein-AM to each well and incubate for 30 minutes.
-
Wash cells with PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader. Increased fluorescence in the presence of this compound indicates P-gp inhibition.
-
Apoptosis Assay
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4][5]
-
Protocol:
-
Treat cancer cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be quantified.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Method: Standard Western blotting protocol to detect the phosphorylation status and total protein levels of key signaling molecules.
-
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of STAT3, p38, JNK, ERK, and key apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Experimental Workflow for Target Validation
The following workflow outlines a logical approach to validating the molecular targets of this compound.
Caption: A logical workflow for the experimental validation of this compound's molecular targets.
Conclusion and Future Directions
While direct experimental evidence for this compound is currently lacking, the data available for its structural analog, Miltirone, provides a strong foundation for future research. The proposed experiments will be crucial in elucidating the precise molecular targets and mechanisms of action of this compound. A thorough investigation into its effects on P-glycoprotein, apoptosis induction, and key signaling pathways will be essential to determine its potential as a novel anticancer agent. Comparative studies with Miltirone and other established anticancer drugs will further clarify its therapeutic promise and potential advantages.
References
- 1. Miltirone Is a Dual Inhibitor of P-Glycoprotein and Cell Growth in Doxorubicin-Resistant HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
Assessing the Reproducibility of Experimental Results with 1-Oxomiltirone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxomiltirone is an abietane diterpenoid, a class of natural products isolated from Salvia species, which are plants with a long history of use in traditional medicine for treating inflammatory-related conditions. While direct and extensive experimental data on this compound is limited in publicly available literature, its structural similarity to other well-researched tanshinones, such as Miltirone, Cryptotanshinone, and Tanshinone IIA, allows for a comparative assessment of its likely biological activities and mechanisms of action. This guide provides a comparative overview of the anti-inflammatory effects of these related compounds, offering a framework for assessing the potential reproducibility of future experimental results with this compound.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory properties of tanshinones are well-documented. These compounds are known to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. The following table summarizes quantitative data from studies on Miltirone, Cryptotanshinone, and Tanshinone IIA, which can serve as a benchmark for evaluating this compound.
| Compound | Experimental Model | Key Findings | Reference |
| Miltirone | In vitro (RAW 264.7 macrophages) | Inhibited nitric oxide (NO) production. | [1][2] |
| Cryptotanshinone | In vivo (rat model of neuropathic pain) | Reduced levels of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α. | [3] |
| In vitro (BV-2 microglial cells) | Attenuated the expression of iNOS and COX-2; Curtailed the release of IL-1β, IL-6, and TNF-α. | [4][5] | |
| Tanshinone IIA | In vitro (Human umbilical vein endothelial cells) | Inhibited mRNA and protein expression of TLR4, NF-κB, and TNF-α. | [6] |
| In vivo (Atherosclerosis model) | Decreased aorta expression of NF-κB, MMP-9, IL-6, TNF-α, and MCP-1. | [6] | |
| In vitro (Macrophage cell line) | Inhibited the production of IL-12. | [7] |
Experimental Protocols
To ensure the reproducibility of experimental findings, it is crucial to follow detailed and standardized protocols. Below are representative methodologies for key experiments cited in the study of tanshinones' anti-inflammatory effects.
In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or a related tanshinone) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key inflammatory mediators like iNOS, COX-2, and components of signaling pathways (e.g., NF-κB, p-Akt) by Western blotting.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are orally administered with the test compound or vehicle control one hour before the induction of inflammation.
-
Induction of Edema: Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of tanshinones are attributed to their ability to modulate multiple signaling pathways. Based on studies of closely related compounds, this compound is likely to exert its effects through the following pathways:
-
NF-κB Signaling Pathway: Tanshinones like Tanshinone IIA have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[6][8]
-
Toll-Like Receptor 4 (TLR4) Signaling: Tanshinone IIA can block the TLR4 signaling pathway, which is a crucial upstream activator of the inflammatory response initiated by bacterial endotoxins like LPS.[6][8]
-
PI3K/Akt Signaling Pathway: Cryptotanshinone has been demonstrated to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in inflammatory processes.[3]
-
Nrf2/HO-1 Pathway: Cryptotanshinone can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a protective role against oxidative stress and inflammation.[4][5]
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental procedures and the molecular interactions, the following diagrams have been generated.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Conclusion and Future Directions
While direct experimental evidence for this compound is not yet abundant, the extensive research on structurally similar tanshinones provides a strong foundation for predicting its anti-inflammatory properties and underlying mechanisms. The reproducibility of future experimental results for this compound will be greatly enhanced by adhering to the detailed experimental protocols outlined in this guide and by comparing the obtained data with the established findings for related compounds like Miltirone, Cryptotanshinone, and Tanshinone IIA.
Future research should focus on generating specific data for this compound to confirm these predicted activities and to fully elucidate its therapeutic potential. Head-to-head comparative studies with other tanshinones would be invaluable in determining its relative potency and specific mechanism of action. Such studies will be critical for establishing the reproducibility and therapeutic promise of this compound in the field of anti-inflammatory drug development.
References
- 1. Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antinociceptive and anti-inflammatory effects of cryptotanshinone through PI3K/Akt signaling pathway in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway [frontiersin.org]
- 5. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 8. dovepress.com [dovepress.com]
Comparative Analysis of Synthetic vs. Natural 1-Oxomiltirone: A Guide for Researchers
A direct comparative analysis of the biological activities of synthetic versus natural 1-Oxomiltirone is not feasible at this time due to a lack of publicly available research data specifically on this compound. Extensive searches for "this compound" have not yielded studies that isolate, synthesize, and compare the biological activities of this specific molecule. The compound is mentioned in the context of total synthesis, indicating its relevance in chemical research, but detailed biological evaluations and comparisons between its natural and synthetic forms are not documented in accessible literature.
This guide, therefore, aims to provide a framework for such a comparative study, outlining the necessary experimental data, protocols, and pathway analyses that would be required. It will also draw parallels from research on related, well-studied diterpenoids from Salvia miltiorrhiza (Danshen), such as Miltirone, to propose potential biological activities and signaling pathways that could be investigated for this compound.
Hypothetical Framework for Comparison
Should both natural and synthetic this compound become available for study, a comprehensive comparison of their biological activities would be crucial for researchers, scientists, and drug development professionals. The following sections detail the experimental approach that should be undertaken.
Data Presentation: A Comparative Overview
A crucial first step is to establish the purity and structural identity of both the natural and synthetically derived this compound. Subsequently, their biological activities should be quantified and compared. The data should be presented in a clear, tabular format for easy interpretation.
Table 1: Comparative Biological Activity of Natural vs. Synthetic this compound
| Biological Activity Assay | Parameter | Natural this compound | Synthetic this compound | Reference Compound |
| Anticancer Activity | ||||
| Cell Line 1 (e.g., MCF-7) | IC₅₀ (µM) | Data to be determined | Data to be determined | Doxorubicin |
| Cell Line 2 (e.g., A549) | IC₅₀ (µM) | Data to be determined | Data to be determined | Cisplatin |
| Anti-inflammatory Activity | ||||
| LPS-stimulated RAW 264.7 | NO Production IC₅₀ (µM) | Data to be determined | Data to be determined | Dexamethasone |
| IL-6 Inhibition IC₅₀ (µM) | Data to be determined | Data to be determined | Dexamethasone | |
| Enzyme Inhibition | ||||
| Target Enzyme 1 (e.g., COX-2) | IC₅₀ (µM) | Data to be determined | Data to be determined | Celecoxib |
| Target Enzyme 2 (e.g., Topo I) | IC₅₀ (µM) | Data to be determined | Data to be determined | Camptothecin |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are fundamental to a valid comparison. Below are standard methodologies for the key assays proposed in Table 1.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of natural or synthetic this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory potential of the compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well. After 24 hours, the cells are pre-treated with various concentrations of natural or synthetic this compound for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only treated group. The IC₅₀ value is then calculated.
Mandatory Visualizations: Signaling Pathways and Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding.
Proposed Signaling Pathway for this compound's Anticancer Activity
Based on the known mechanisms of related tanshinones, this compound may exert its anticancer effects by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Caption: Proposed mechanism of this compound's anticancer activity.
Experimental Workflow for Comparative Analysis
A logical and clear workflow is essential for planning and executing the comparative study.
Caption: Workflow for comparing synthetic and natural this compound.
Conclusion and Future Directions
While a direct comparison of synthetic versus natural this compound is currently hampered by the lack of available data, this guide provides a comprehensive framework for future research. The outlined experimental protocols and data presentation formats are designed to ensure a rigorous and objective comparison. Furthermore, the proposed signaling pathways, based on related compounds, offer a starting point for mechanistic studies.
Future research should focus on the following:
-
Isolation and characterization of natural this compound from Salvia species or other potential natural sources.
-
Optimization of the total synthesis of this compound to produce sufficient quantities for biological testing.
-
Head-to-head comparison of the biological activities of the natural and synthetic compounds using the assays detailed in this guide.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.
By following this structured approach, the scientific community can work towards a comprehensive understanding of this compound's therapeutic potential and determine the bioequivalence of its synthetic and natural forms. This will be a critical step in advancing this compound towards potential clinical applications.
In-Depth Analysis of 1-Oxomiltirone: A Comparative Guide Against Established Therapeutic Agents
Introduction
1-Oxomiltirone is a diterpenoid compound derived from Miltirone, a natural product found in the roots of Salvia miltiorrhiza (Danshen). While the chemical synthesis of this compound has been documented, a thorough review of the current scientific literature reveals a notable absence of studies on its biological activity and potential therapeutic applications. This guide aims to provide a comprehensive overview of what is known about this compound and to frame the context in which it might be evaluated against established therapies, should future research elucidate its pharmacological profile.
Current State of Research on this compound
As of the latest literature search, there are no published preclinical or clinical studies that investigate the mechanism of action, therapeutic targets, or efficacy of this compound in any disease model. The existing research is primarily focused on the chemical synthesis of the compound. For instance, its total synthesis has been achieved through methods such as intramolecular [4+2] cycloaddition and Suzuki coupling, highlighting the feasibility of producing this molecule in a laboratory setting.
The parent compound, Miltirone, has been reported to act as a partial agonist at the central benzodiazepine receptor, suggesting potential anxiolytic effects. Furthermore, Miltirone has been shown to induce apoptosis in colon cancer cells. However, it is crucial to note that these biological activities are attributed to Miltirone and not this compound. The addition of an oxo group at the 1-position can significantly alter the molecule's three-dimensional structure and electronic properties, which in turn could lead to a completely different pharmacological profile.
Hypothetical Therapeutic Areas and Potential Comparative Agents
Given the biological activities of the parent compound Miltirone, we can speculate on potential therapeutic areas for this compound and identify established agents against which it could be compared in future studies.
Table 1: Hypothetical Therapeutic Areas and Potential Comparator Drugs for this compound
| Hypothetical Therapeutic Area | Potential Comparator Agents | Rationale for Comparison |
| Oncology (e.g., Colon Cancer) | 5-Fluorouracil, Oxaliplatin, Irinotecan, Cetuximab, Bevacizumab | Based on the pro-apoptotic activity of the parent compound, Miltirone, in colon cancer cells. |
| Anxiety Disorders | Diazepam, Alprazolam, Lorazepam (Benzodiazepines); Sertraline, Escitalopram (SSRIs) | Based on the partial agonism of Miltirone at the benzodiazepine receptor. |
Experimental Protocols for Future Head-to-Head Studies
Should research into the biological activity of this compound commence, a series of standardized experimental protocols would be necessary to evaluate its efficacy and compare it to existing drugs.
In Vitro Cytotoxicity Assays (for Oncology)
-
Cell Culture: Human colon cancer cell lines (e.g., HCT116, HT-29) and normal human colon epithelial cells would be cultured under standard conditions.
-
Drug Treatment: Cells would be treated with a range of concentrations of this compound and a comparator drug (e.g., 5-Fluorouracil) for 24, 48, and 72 hours.
-
MTT Assay: Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 (half-maximal inhibitory concentration) values would be calculated.
-
Apoptosis Assay: Apoptosis induction would be quantified by flow cytometry using Annexin V and propidium iodide staining.
In Vivo Tumor Xenograft Studies (for Oncology)
-
Animal Model: Immunocompromised mice (e.g., nude mice) would be subcutaneously injected with human colon cancer cells.
-
Treatment: Once tumors are established, mice would be treated with this compound, a comparator drug, or a vehicle control via an appropriate route of administration (e.g., intraperitoneal, oral).
-
Tumor Measurement: Tumor volume would be measured regularly throughout the study.
-
Toxicity Assessment: Animal body weight and general health would be monitored to assess for any treatment-related toxicity.
Signaling Pathway Analysis
To understand the mechanism of action, the effect of this compound on key signaling pathways implicated in cancer and neurological disorders would need to be investigated.
dot
Caption: A potential experimental workflow for the preclinical evaluation of this compound.
Should this compound show activity in cancer models, its effect on pathways such as MAPK/ERK, PI3K/Akt, and Wnt/β-catenin would be of interest.
dot
Caption: A hypothetical inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Safety Operating Guide
Personal protective equipment for handling 1-Oxomiltirone
Essential Safety and Handling Guide for 1-Oxomiltirone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the available data for the parent compound, miltirone, and established best practices for handling potent or uncharacterized research chemicals. It is imperative to treat this compound as a substance of unknown toxicity and to handle it with the utmost caution.
Immediate Safety and Logistical Information
Due to the lack of specific toxicity data for this compound, a conservative approach to handling is essential. The parent compound, miltirone, is known to be harmful if swallowed and very toxic to aquatic life.[1] Miltirone has also been shown to be a dual inhibitor of P-glycoprotein and cell growth, inducing apoptosis through caspase-dependent pathways.[2] This biological activity suggests that this compound should be handled as a potent compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.[3] Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Additional Protection: For procedures with a high risk of splashing or aerosol generation, consider double gloving and wearing a chemically resistant apron or gown.
-
-
Respiratory Protection: All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Quantitative Data Summary
As specific data for this compound is unavailable, the table below includes information for the parent compound, miltirone, where available, and general occupational exposure limits for research chemicals.
| Property | Value |
| Chemical Formula | Miltirone: C₁₉H₂₂O₂ |
| Molecular Weight | Miltirone: 282.39 g/mol [1] |
| Physical State | Solid[5] |
| Boiling Point | 421.00 to 422.00 °C @ 760.00 mm Hg[5] |
| Melting Point | 100 °C[5] |
| GHS Classification (Miltirone) | Acute toxicity, Oral (Category 4)[1] Acute aquatic toxicity (Category 1)[1] Chronic aquatic toxicity (Category 1)[1] |
| Hazard Statements (Miltirone) | H302: Harmful if swallowed.[1] H410: Very toxic to aquatic life with long lasting effects.[1] |
| Occupational Exposure Limits | No specific PEL or TLV established. For novel compounds, it is prudent to adhere to the principles of "As Low As Reasonably Practicable" (ALARP) for exposure. General guidance for research chemicals suggests maintaining exposure below the Permissible Exposure Limits (PELs) for any regulated substances with similar structures or toxicities.[6][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always work within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Reconstitution:
-
Weigh solid this compound within the fume hood. Use a dedicated, labeled weighing vessel.
-
When reconstituting, add the solvent slowly to the solid to avoid aerosolization.
-
Cap the container tightly after reconstitution.
3. Solution Handling:
-
Use positive displacement pipettes or syringes for transferring solutions.
-
Avoid creating aerosols.
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
If safe to do so, contain the spill with an appropriate absorbent material.
-
Follow your institution's established spill cleanup procedures for potent compounds.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound (e.g., pipette tips, gloves, vials) must be disposed of in a dedicated, clearly labeled hazardous waste container.
-
Disposal Route: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Guidance: Experimental Workflow
The following diagram illustrates a safe handling workflow for potent or uncharacterized compounds like this compound.
References
- 1. Miltirone|27210-57-7|MSDS [dcchemicals.com]
- 2. Miltirone Is a Dual Inhibitor of P-Glycoprotein and Cell Growth in Doxorubicin-Resistant HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.fr [fishersci.fr]
- 5. Miltirone | C19H22O2 | CID 160142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7.5 Chemical Exposure Limits | Environment, Health and Safety [ehs.cornell.edu]
- 7. osha.gov [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
